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  • Product: butane-1-sulfinyl chloride
  • CAS: 13455-88-4

Core Science & Biosynthesis

Foundational

Technical Guide to Butane-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications

Introduction: A Note on Nomenclature In the field of organic chemistry, precision in nomenclature is paramount as it directly relates to chemical structure and reactivity. The topic of this guide is the compound with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Note on Nomenclature

In the field of organic chemistry, precision in nomenclature is paramount as it directly relates to chemical structure and reactivity. The topic of this guide is the compound with the chemical formula C₄H₉ClO₂S. While sometimes referred to as butane-1-sulfinyl chloride, the correct and official IUPAC name is butane-1-sulfonyl chloride .[1] This distinction is critical: a "sulfinyl" group contains a sulfur atom double-bonded to one oxygen atom (–SO–), whereas a "sulfonyl" group features a sulfur atom double-bonded to two oxygen atoms (–SO₂–).[2] This guide will exclusively use the correct "sulfonyl" designation.

Butane-1-sulfonyl chloride is a highly reactive organosulfur compound that serves as a cornerstone reagent in synthetic chemistry.[3] Its utility stems from the electrophilic nature of the sulfonyl group, making it an excellent precursor for introducing the butanesulfonyl moiety into a wide range of molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, core reactivity, applications, and essential safety protocols for drug development professionals and researchers.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental identity and physical characteristics. Butane-1-sulfonyl chloride is a colorless to pale yellow liquid at room temperature, known for its pungent, irritating odor.[3][4] It is a lachrymatory agent, meaning it induces tearing.[4]

Caption: Chemical structure of butane-1-sulfonyl chloride.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name butane-1-sulfonyl chloride[1]
CAS Number 2386-60-9[5][6][7]
Molecular Formula C₄H₉ClO₂S[6][7]
Molecular Weight 156.63 g/mol [1]
SMILES CCCCS(=O)(=O)Cl[1][5]
InChI Key WEDIIKBPDQQQJU-UHFFFAOYSA-N[5][8]
Synonyms 1-Butanesulfonyl chloride, Butylsulfonyl chloride[1][6][7]

Table 2: Physicochemical Properties

PropertyValue
Appearance Clear colorless to light yellow/orange liquid[4][6][7]
Melting Point -29 °C[5][6]
Boiling Point 80-81 °C @ 9 mmHg[6][7][8]
Density 1.208 g/mL at 25 °C[6][7][8]
Refractive Index (n²⁰/D) 1.454[6][7][8]
Vapor Pressure 0.5 mmHg at 20 °C[6][8]
Solubility Decomposes in water; Soluble in ether, benzene[4]
Sensitivity Moisture sensitive[6][7]
Synthesis of Butane-1-sulfonyl Chloride: A Protocol

The most common and industrially viable method for preparing butane-1-sulfonyl chloride is through the chlorination of butanesulfonic acid or its corresponding salts.[3][4] This transformation requires a potent chlorinating agent to replace the hydroxyl group of the sulfonic acid with a chlorine atom.

Causality Behind Experimental Choices:

  • Chlorinating Agent : Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed because they are highly effective at converting sulfonic acids to sulfonyl chlorides.[3][9] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Anhydrous Conditions : The reaction must be conducted under strictly anhydrous (moisture-free) conditions. Butane-1-sulfonyl chloride is highly reactive towards water, and any moisture present will rapidly hydrolyze the product back to butanesulfonic acid, severely reducing the yield.[3][4]

cluster_synthesis Synthesis Workflow A Butanesulfonic Acid (Starting Material) B Add Thionyl Chloride (SOCl₂) (Chlorinating Agent) A->B C Reaction under Anhydrous Conditions B->C D Distillation under Reduced Pressure C->D E Butane-1-sulfonyl Chloride (Purified Product) D->E

Caption: General workflow for the synthesis of butane-1-sulfonyl chloride.

Experimental Protocol: Synthesis from Sodium Butanesulfonate

  • Preparation : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium butanesulfonate (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Inert Atmosphere : Flush the system with dry nitrogen gas to ensure anhydrous conditions.

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask via the dropping funnel over 30 minutes. The reaction is exothermic and will generate gas, so controlled addition is crucial.

  • Reaction : Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.

  • Purification : After cooling to room temperature, the excess thionyl chloride is removed by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure butane-1-sulfonyl chloride.

  • Validation : The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Core Reactivity: The Sulfonamide Synthesis

The chemistry of butane-1-sulfonyl chloride is dominated by its powerful electrophilicity centered on the sulfur atom. The two electronegative oxygen atoms and the chlorine atom withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles. This reactivity is the foundation of its use in organic synthesis.[3]

The most prominent reaction is its coupling with primary or secondary amines to form sulfonamides, a functional group prevalent in a vast array of pharmaceuticals.[4]

Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a classic nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen to yield the stable sulfonamide. A base (like pyridine or triethylamine) is typically added to neutralize the HCl byproduct.

RNH2 R-NH₂ (Amine) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack BuSO2Cl Bu-SO₂Cl BuSO2Cl->Intermediate Sulfonamide Bu-SO₂-NHR (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-benzylbutane-1-sulfonamide

  • Setup : In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add a solution of butane-1-sulfonyl chloride (1.1 eq) in DCM to the cooled amine solution dropwise. Maintain the temperature below 5 °C during the addition.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup : Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-benzylbutane-1-sulfonamide.

Applications in Research and Drug Development

The utility of butane-1-sulfonyl chloride is widespread, primarily leveraging its ability to form stable sulfonamide linkages.

  • Pharmaceutical Intermediates : It is a key building block in the synthesis of sulfonamide-based drugs.[3] This class of drugs exhibits a wide range of therapeutic activities, including antibacterial, antidiabetic, and diuretic effects.[3] The butanesulfonyl group can modulate a drug candidate's properties, such as its lipophilicity and ability to act as a hydrogen bond acceptor, which are critical for bioavailability and target binding.[4]

  • Materials Science : The compound is used to functionalize polymers and surfaces.[4] By introducing sulfonyl groups, the physical properties of materials, such as adhesion, wettability, and conductivity, can be precisely tailored for specific applications.[4]

  • Organic Synthesis : Beyond sulfonamides, it is used to protect amines and as a reagent in various coupling reactions. Its derivatives are employed in the preparation of complex organic molecules.[6][8]

Safety, Handling, and Storage

Butane-1-sulfonyl chloride is a hazardous chemical that demands strict adherence to safety protocols.[3]

GHS Hazard Information:

  • Corrosion : Causes severe skin burns and eye damage.[1][10]

  • Toxicity : May be harmful if swallowed and can cause respiratory irritation.[1][10]

  • Reactivity : Reacts with water, releasing heat and toxic, corrosive gases like hydrogen chloride.[4][11]

Mandatory Safety Protocols:

  • Handling : All manipulations must be performed inside a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[10][13] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[10][13]

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]

    • Inhalation : Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[10][11]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][13]

Conclusion

Butane-1-sulfonyl chloride is a potent and versatile reagent whose correct identification is crucial for its effective use. Its high reactivity as an electrophile makes it an indispensable tool for synthesizing sulfonamides and other organosulfur compounds vital to the pharmaceutical and materials science industries. However, its hazardous nature necessitates rigorous safety and handling procedures. This guide provides the foundational knowledge for researchers and scientists to utilize this important chemical building block safely and effectively.

References
  • ChemSynthesis. 1-butanesulfonyl chloride - 2386-60-9, C4H9ClO2S, density, melting point, boiling point, structural formula, synthesis. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]

  • LookChem. Cas 2386-60-9,1-Butanesulfonyl chloride. [Link]

  • PubChem. 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430. [Link]

  • Frostburg State University Chemistry Department. Sulfonyl Chlorides. [Link]

  • Angene Chemical. Safety Data Sheet - 4,4,4-Trifluoro-butane-1-sulfonyl chloride. [Link]

  • King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1592. [Link]

Sources

Exploratory

Technical Guide: Butane-1-Sulfinyl Chloride Safety & Handling

CAS: 5493-55-0 | Formula: | Class: Alkanesulfinyl Chlorides Executive Summary This technical guide provides a comprehensive safety and handling protocol for Butane-1-sulfinyl chloride (also known as 1-butanesulfinyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5493-55-0 | Formula:


 | Class:  Alkanesulfinyl Chlorides

Executive Summary

This technical guide provides a comprehensive safety and handling protocol for Butane-1-sulfinyl chloride (also known as 1-butanesulfinyl chloride). Unlike its more stable oxidized analog (butane-1-sulfonyl chloride), this compound is a highly reactive electrophile used primarily as an intermediate for introducing the butylsulfinyl group in medicinal chemistry.

Critical Hazard Alert: This compound is moisture-sensitive and hydrolyzes rapidly to release hydrogen chloride (HCl) gas and butanesulfinic acid. It is a probable lachrymator and causes severe skin burns. All protocols must utilize anhydrous techniques (Schlenk or Glovebox).

Part 1: Chemical Identity & Physiochemical Properties

Distinction from Sulfonyl Chlorides: Researchers often confuse sulfinyl chlorides (


) with sulfonyl chlorides (

). Butane-1-sulfinyl chloride possesses a sulfur atom in the +4 oxidation state, making it significantly more susceptible to disproportionation and thermal decomposition than the +6 sulfonyl variant.
PropertyData / CharacteristicNote
Appearance Colorless to pale yellow liquidYellowing indicates decomposition (disproportionation).
Boiling Point ~60–65 °C at 10 mmHg (Predicted)Do not distill at atmospheric pressure. Thermal decomposition risk.
Density ~1.1 g/mLDenser than water; sinks while reacting violently.
Solubility Reacts with water/alcohols. Soluble in

, THF, Toluene.
Use only anhydrous, non-protic solvents.
Reactivity Class Acid Chloride (Sulfinic); ElectrophileHard/Soft Acid Base (HSAB) theory: Sulfur is a soft electrophile.

Part 2: Hazard Identification (GHS Classification)

Note: Specific toxicological data (LD50) for this isomer is limited. The classification below is derived from Structure-Activity Relationships (SAR) of homologous alkanesulfinyl chlorides (e.g., methanesulfinyl chloride).

Core Hazards
  • Signal Word: DANGER

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2] The lipophilic butyl chain facilitates rapid dermal penetration, delivering the corrosive chloride functionality deep into tissue.

  • Serious Eye Damage (Category 1): Irreversible damage upon contact.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (due to HCl evolution).

  • Lachrymator: High probability of inducing severe tearing and respiratory distress at low concentrations.

Precautionary Statements ( condensed)
  • P260: Do not breathe mist/vapors.[1][2][3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (See Section 4).[6]

  • P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing.[6] Rinse skin with water [or shower].[1][2][3][6][7]

  • P310: Immediately call a POISON CENTER or doctor.

Part 3: Reactivity & Stability Mechanisms

The primary hazard of butane-1-sulfinyl chloride is its thermodynamic drive to hydrolyze. Understanding this mechanism is vital for predicting containment failures.

Hydrolysis Mechanism

Upon contact with moisture (atmospheric or bulk water), the sulfur atom undergoes nucleophilic attack.[8] Unlike carbon-based acid chlorides, the sulfur center is hypervalent-capable, leading to a rapid transition state and expulsion of HCl.

Reaction:



  • Hazard: The release of HCl gas in a closed vessel can cause over-pressurization and rupture.

  • Secondary Hazard: Butanesulfinic acid is unstable and can disproportionate into butanethiol and butanesulfonic acid, creating a complex mixture of foul-smelling and corrosive byproducts.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway and the resulting hazards.

HydrolysisPath Substrate Butane-1-sulfinyl Chloride TS Transition State [Hypervalent Sulfur] Substrate->TS Nucleophilic Attack Water H2O (Moisture) Water->TS Product1 Butanesulfinic Acid TS->Product1 Product2 HCl Gas (Corrosive/Pressure) TS->Product2 Rapid Release Decomp Disproportionation (Thiol/Sulfonic Acid) Product1->Decomp Slow Decay

Figure 1: Mechanistic pathway of hydrolysis.[8] Note the rapid evolution of HCl gas (Red), which poses the immediate pressure and inhalation hazard.

Part 4: Safe Handling & Storage Protocol

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of sulfinyl chlorides due to the small molecular size and lipophilicity of the butyl chain.

ComponentRecommendationRationale
Gloves (Primary) Silver Shield® (Laminate)Impermeable to small organosulfur molecules.
Gloves (Secondary) 5-8 mil NitrileUsed over Laminate gloves for dexterity.
Respiratory Fume Hood (Face Velocity >100 fpm)Mandatory. Do not handle on open bench.
Eyes Chemical Splash GogglesFace shield recommended if handling >50 mL.
Handling Workflow (The "Dry" Standard)

To maintain reagent integrity and safety, use the following self-validating workflow.

  • Preparation: Glassware must be oven-dried (>120°C) for 2 hours and cooled under an Argon stream.

  • Transfer: Never pour. Use a positive-pressure cannula transfer or a gas-tight syringe with a Luer-lock tip.

    • Validation: If the needle tip fumes upon withdrawal, the atmosphere is not sufficiently inert.

  • Quenching: Never add water directly to the neat reagent. Dilute with dry toluene first, then add to a stirred solution of 10% NaOH/Ice to neutralize the generated HCl and solubilize the sulfinate as a salt.

Storage[1][3]
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Argon or Nitrogen (Air-free).[8]

  • Container: Tightly sealed glass with Teflon liner. Parafilm is useless against organic vapors; use electrical tape or a secondary containment jar with desiccant.

Visualization: Safe Quenching Workflow

This workflow prevents thermal runaway and HCl exposure during disposal.

QuenchFlow Start Waste Reagent (Butane-1-sulfinyl chloride) Dilution Dilute with Inert Solvent (Toluene) Start->Dilution Heat dissipation Addition Slow Addition (Dropwise, <10°C) Dilution->Addition PrepBase Prepare Scrubber: 10% NaOH + Crushed Ice PrepBase->Addition Check Check pH (Must be >10) Addition->Check Check->PrepBase If pH < 10 Disposal Aqueous Waste (Sulfinate Salts) Check->Disposal Validated

Figure 2: Step-by-step quenching protocol. Dilution prior to hydrolysis is critical to manage the exotherm.

Part 5: Emergency Response

Spills (Small Scale < 10 mL)
  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • Absorb: Do not use water. Cover with dry lime, sand, or soda ash (

    
    ) to neutralize the acid generated upon contact with ambient moisture.
    
  • Disposal: Sweep up the solid (now containing neutralized salts) into a chemical waste container.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Pulmonary edema symptoms may be delayed 24-48 hours.

  • Skin Contact: Immediate flushing with water is required, but beware of the heat of hydrolysis . Wipe off excess liquid with a dry cloth before flushing with copious water if possible, or flush with high volumes of water to dissipate heat rapidly.

  • Eye Contact: Rinse for 15 minutes.[2] Do not pause to remove contact lenses initially; rinse over them, then remove if easy to do.[1][2][6]

References

  • PubChem. (n.d.). Compound Summary: 1-Butanesulfinyl chloride (CAS 5493-55-0). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Anderson, K. K. (1981). Sulfinyl Chlorides and Sulfinic Acids.[8][9][10][11] In Comprehensive Organic Chemistry. Pergamon Press. (Reference for general reactivity and hydrolysis mechanisms of sulfinyl chlorides).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 5, 2026, from [Link]

Sources

Foundational

organosulfur building blocks for medicinal chemistry

Title: Organosulfur Architectures in Medicinal Chemistry: From Bioisosteres to Next-Gen Click Chemistry Executive Summary The strategic incorporation of organosulfur motifs has transcended traditional sulfonamide antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Organosulfur Architectures in Medicinal Chemistry: From Bioisosteres to Next-Gen Click Chemistry

Executive Summary

The strategic incorporation of organosulfur motifs has transcended traditional sulfonamide antibiotics. In modern drug discovery, sulfur is no longer just a structural linker but a functional pivot that modulates lipophilicity, metabolic stability, and target engagement. This guide dissects the utility of high-valence sulfur building blocks—specifically sulfoximines and pentafluorosulfanyl (


) groups —and details the SuFEx (Sulfur-Fluoride Exchange)  click chemistry revolution that enables their rapid modular assembly.

Physicochemical & Pharmacokinetic Profiling

Sulfur’s utility lies in its ability to expand the "chemical space" of a drug molecule through variable oxidation states (II, IV, VI). Unlike oxygen, sulfur can access hypervalent states, allowing for the construction of rigid, 3D architectures that resist metabolic degradation.

Table 1: Comparative Properties of Key Organosulfur Motifs

MotifOxidation StateGeometryKey Medicinal PropertyBioisostere For
Thioether (-S-)S(II)Bent (~90°)Metabolic liability (S-oxidation); H-bond acceptor (weak)Methylene (-CH2-), Ether (-O-)
Sulfone (-SO2-)S(VI)TetrahedralStrong electron-withdrawing; High polarityCarbonyl, Amide
Sulfoximine (-S(O)(NH)-)S(VI)TetrahedralChiral ; H-bond donor/acceptor; High solubilitySulfone, Sulfonamide
Pentafluorosulfanyl (-SF5)S(VI)OctahedralSuper-Lipophilic ; Hydrolytically stable; High electronegativityTrifluoromethyl (-CF3), tert-Butyl
Fluorosulfate (-OSO2F)S(VI)TetrahedralSuFEx Hub ; Latent electrophile for covalent inhibitionPhosphate, Sulfonate

Expert Insight: The shift from sulfones to sulfoximines is particularly powerful. The additional nitrogen provides a handle for further functionalization and introduces chirality at the sulfur center, which can be exploited to match the stereochemical requirements of a protein binding pocket.

High-Value Motifs: The "Super" Groups

A. Sulfoximines: The Stable Aza-Sulfone

Sulfoximines are chemically and metabolically stable aza-analogs of sulfones.[1]

  • Solubility: The basic nitrogen (if unsubstituted) improves aqueous solubility compared to the corresponding sulfone.

  • Chirality: The sulfur atom is a stable stereocenter, avoiding the rapid racemization seen in some other chiral heteroatoms.

  • Application: Used in Runcaciguat (see Case Study) and pan-CDK inhibitors.

B. Pentafluorosulfanyl ( ): The "Super-Trifluoromethyl"

Often termed "Super-CF3," the


 group is one of the most electron-withdrawing and lipophilic groups known.[2]
  • Lipophilicity: It significantly boosts logP, enhancing membrane permeability.

  • Stability: The C-S and S-F bonds are exceptionally strong, resisting P450 metabolism.

  • Sterics: It occupies a volume similar to a tert-butyl group but with the electronic properties of a strong withdrawing group.

Experimental Protocols: Synthesis & Assembly

Protocol A: SuFEx Click Chemistry using AISF

A self-validating, solid-state protocol for generating Fluorosulfates.

Context: Traditional SuFEx relies on sulfuryl fluoride gas (


), which is toxic and difficult to handle. This protocol uses AISF  ([4-(acetylamino)phenyl]imidodisulfuryl difluoride), a crystalline, bench-stable reagent that acts as a precise 

surrogate.[3][4]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: AISF (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or inorganic base (

    
    ) for sensitive substrates.
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Workflow:

  • Preparation: Dissolve the phenol substrate (0.5 mmol) in MeCN (2.0 mL) in a standard glass vial.

  • Activation: Add DBU (1.0 mmol) and stir for 2 minutes to generate the phenoxide.

  • SuFEx Coupling: Add solid AISF (0.55 mmol) in one portion.

  • Reaction: Stir at room temperature (20–25 °C).

    • Validation: Monitor by TLC or LCMS. Conversion is typically complete within 5–15 minutes .

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU and the acetanilide byproduct), then brine. Dry over

    
    .
    
  • Purification: Concentrate. The product is often pure enough for biological assay; otherwise, purify via silica flash chromatography (fluorosulfates are stable on silica).

Why this works: The reaction is driven by the formation of the stable fluorosulfate bond and the leaving group ability of the sulfonylimidate anion. It is strictly chemoselective, tolerating amines and alcohols elsewhere on the scaffold.

Protocol B: Pd-Catalyzed C-S Bond Formation

For constructing Thioethers/Sulfides from Aryl Halides.

Context: Forming C-S bonds can be plagued by catalyst poisoning (sulfur binding to Pd). High-turnover ligands are essential.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Nucleophile: Thiol (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: Xantphos or Josiphos (2–4 mol%)

  • Base: DIPEA (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with

    
    , Ligand, and Aryl Halide. Purge with Argon/Nitrogen.
    
  • Addition: Add degassed Dioxane, followed by the Thiol and DIPEA via syringe.

  • Heating: Heat to 100 °C for 4–12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.

Visualization: Pathways & Logic

Diagram 1: The Sulfur Oxidation Landscape

This diagram illustrates the progression of sulfur functionality, highlighting the increase in complexity and stability.

SulfurLadder Thiol Thiol (-SH) Nucleophilic, Oxidizable Sulfide Sulfide (-S-) Metabolic Handle Thiol->Sulfide Alkylation Sulfoxide Sulfoxide (-SO-) Chiral, Polar Sulfide->Sulfoxide Oxidation (CYP450) Sulfone Sulfone (-SO2-) Stable, Electron-Withdrawing Sulfoxide->Sulfone Oxidation Sulfoximine Sulfoximine (-S(O)(NH)-) High Solubility, Chiral, Stable Sulfoxide->Sulfoximine NH Transfer (Rh-cat or Metal-free) SF5 Pentafluorosulfanyl (-SF5) Super-Lipophilic, Inert Sulfone->SF5 Fluorination (Specialized)

Caption: The hierarchy of sulfur oxidation states, moving from reactive metabolic handles to stable, high-valence medicinal pharmacophores.

Diagram 2: SuFEx Click Chemistry Workflow

A decision tree for utilizing SuFEx in late-stage functionalization.

SuFEx_Workflow Start Target Scaffold (Phenol or Amine) Reagent Select Reagent: AISF (Solid) or SO2F2 (Gas) Start->Reagent Branch1 Phenol Substrate Reagent->Branch1 Branch2 Amine Substrate Reagent->Branch2 Prod1 Aryl Fluorosulfate (-OSO2F) Branch1->Prod1 Base (DBU) Prod2 Sulfamoyl Fluoride (-NHSO2F) Branch2->Prod2 Base (TEA) App1 Covalent Probe (Reacts with Tyr/Lys) Prod1->App1 Protein Target App2 Bioisostere (Stable Linker) Prod1->App2 Displacement Prod2->App2

Caption: Modular workflow for installing SuFEx "warheads" or linkers using solid-state reagents like AISF.

Case Study: Runcaciguat (BAY 1101042)[6][7]

Drug Class: Soluble Guanylate Cyclase (sGC) Activator.[5][6][7] Indication: Chronic Kidney Disease (CKD), Diabetic Retinopathy.

The Sulfur Pivot: Runcaciguat utilizes a sulfoximine core.

  • Challenge: First-generation sGC activators had poor solubility and pharmacokinetic profiles.

  • Solution: The incorporation of the sulfoximine group provided a critical balance of lipophilicity and water solubility.

  • Mechanism: Unlike Nitric Oxide (NO) which binds to heme-containing sGC, Runcaciguat binds to the heme-free (oxidized) form of sGC.[5][8][9] This is crucial in disease states where oxidative stress degrades the heme group, rendering the enzyme insensitive to endogenous NO. The sulfoximine moiety stabilizes the active conformation of this "broken" enzyme, restoring cGMP signaling.

References

  • Organosulfur and Organoselenium Chemistry. Molecules Special Issue, 2024.

  • Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences, 2025.

  • Pentafluorosulfanyl (SF5) technology. Melius Organics, 2024.

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC - NIH, 2021.

  • Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides (AISF). Organic Letters, 2018.

  • Discovery of the Soluble Guanylate Cyclase Activator Runcaciguat (BAY 1101042). Journal of Medicinal Chemistry, 2021.[6][9]

  • Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers, 2020.

Sources

Exploratory

Technical Guide: Introduction of the n-Butylsulfinyl Group in Organic Synthesis

The following technical guide details the introduction of the -butylsulfinyl group ( ) in organic synthesis. Unlike its sterically bulky counterpart, the tert-butylsulfinyl group (widely known as Ellman’s auxiliary), the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the introduction of the


-butylsulfinyl group (

)
in organic synthesis. Unlike its sterically bulky counterpart, the tert-butylsulfinyl group (widely known as Ellman’s auxiliary), the

-butyl variant is typically installed for structure-activity relationship (SAR) optimization, lipophilicity modulation, or as a specific ligand arm in asymmetric catalysis.

Executive Summary

The


-butylsulfinyl moiety (

) represents a chiral, amphiphilic pharmacophore. Its introduction poses unique challenges compared to the tert-butyl group due to the reduced steric bulk around the sulfur atom, which increases susceptibility to over-oxidation (to sulfone) and racemization under thermal stress.

This guide outlines three primary methodologies for installing this group, prioritized by stereochemical control and scalability:

  • Nucleophilic Substitution (The Andersen Approach): High stereocontrol via chiral sulfinates.

  • Asymmetric Oxidation: Direct conversion of

    
    -butyl sulfides using metal-catalysis.
    
  • Electrophilic Sulfinylation: Trapping nucleophiles with

    
    -butylsulfinyl chloride.
    

Strategic Analysis of Methodologies

Decision Matrix: Selecting the Right Route
FeatureRoute A: Andersen Substitution Route B: Asymmetric Oxidation Route C: Electrophilic Trapping
Primary Mechanism

@ Sulfur (Inversion)
Electrophilic Oxygen TransferNucleophilic Attack on

Precursor Menthyl

-butanesulfinate

-Butyl Sulfide (

)

-Butanesulfinyl Chloride
Stereocontrol Excellent (>98% ee) Good to Excellent (80-95% ee)Racemic (unless auxiliary used)
Scalability High (Process friendly)High (Catalytic)Moderate (Stability issues)
Key Limitation Requires synthesis of chiral esterPotential for sulfone byproduct

instability

Route A: Nucleophilic Substitution (The Andersen Method)

This is the gold standard for generating optical purity. The method relies on the reaction of a nucleophile (Grignard or Organolithium) with a diastereomerically pure sulfinate ester.

Mechanism & Workflow

The reaction proceeds via an


-like mechanism at the sulfur center, resulting in the inversion of configuration .

AndersenSynthesis Precursor Sulfinyl Chloride (n-BuS(O)Cl) Sulfinate Menthyl n-butanesulfinate (Diastereomers) Precursor->Sulfinate Esterification Menthol (-)-Menthol Menthol->Sulfinate Separation Crystallization/Chromatography (Isolate Pure Diastereomer) Sulfinate->Separation Product Chiral Sulfoxide (R-S(O)-Bu-n) Separation->Product Inversion of Config. (Andersen Synthesis) Nucleophile Nucleophile (R-MgBr) Nucleophile->Product

Figure 1: Workflow for the stereospecific synthesis of n-butyl sulfoxides via Menthyl Sulfinates.

Experimental Protocol: Synthesis of Chiral -Butyl Sulfoxides

Target: Introduction of


-butylsulfinyl group onto an aryl ring (

).
  • Preparation of Menthyl

    
    -Butanesulfinate: 
    
    • React

      
      -butanesulfinyl chloride (prepared in situ from 
      
      
      
      -butyl disulfide and
      
      
      in acetic anhydride) with (-)-menthol in the presence of pyridine/Et3N.
    • Crucial Step: The resulting sulfinate esters are diastereomers.[1] They must be separated by fractional crystallization (often from acetone/hexanes) or column chromatography.

  • Displacement Reaction:

    • Reagent: Aryl Grignard (

      
      ).
      
    • Solvent: Anhydrous THF or Toluene (Toluene often yields higher stereospecificity due to tighter ion pairing).

    • Conditions: Cool sulfinate solution to -78°C. Add Grignard slowly.

    • Workup: Quench with saturated

      
      .
      

Note on Inversion: If the starting sulfinate has the


 configuration, the product will typically have the 

configuration.

Route B: Asymmetric Oxidation of Sulfides

For substrates where the sulfide bond (


) is already established, asymmetric oxidation is the most direct route.
The Kagan and Modified Sharpless Protocols

Unlike methyl sulfides,


-butyl sulfides have increased lipophilicity, which can affect catalyst turnover in water-dependent systems.
  • Reagents:

    
     / (+)-Diethyl Tartrate (DET) / 
    
    
    
    -BuOOH (TBHP).
  • Stoichiometry: 1:2:1 (Ti:DET:H2O) for the Kagan modification.

  • Selectivity: The oxidant approaches the sulfur lone pair directed by the chiral titanium complex.

OxidationCycle Start n-Butyl Sulfide (Prochiral) TS Transition State (Oxygen Transfer) Start->TS Coordination Complex Ti-Tartrate-TBHP Active Complex Complex->TS Product Chiral n-Butyl Sulfoxide TS->Product Major Pathway Sulfone Sulfone (Over-oxidation) TS->Sulfone Minor Pathway (Control Temp < -20°C)

Figure 2: Catalytic cycle for the asymmetric oxidation of sulfides. Suppression of sulfone formation is critical.

Optimization for -Butyl Groups
  • Temperature: Maintain

    
     to 
    
    
    
    . The primary alkyl chain (
    
    
    -butyl) is less sterically protecting than a tert-butyl group, making the sulfur more accessible to a second oxidation event (sulfone formation).
  • Solvent: DCM is standard; however, adding toluene can improve ee% for lipophilic

    
    -butyl chains.
    

Route C: Electrophilic Sulfinylation

This method involves the reaction of a nucleophile (e.g., enolate, organolithium) with an electrophilic sulfinyl source.

Reagent: -Butanesulfinyl Chloride ( )
  • Synthesis: Prepared by oxidative chlorination of

    
    -butyl thiol or disulfide with sulfuryl chloride (
    
    
    
    ) or thionyl chloride (
    
    
    ) and acetic acid.
  • Stability Warning: Unlike tert-butanesulfinyl chloride, the

    
    -butyl variant is thermally unstable and prone to disproportionation. It should be used immediately after preparation or generated in situ.
    
Protocol:
  • Generate

    
     at 
    
    
    
    in DCM.
  • Add solution of nucleophile (e.g., Lithium enolate of an ester) at

    
    .
    
  • Outcome: Racemic mixture of sulfoxides (unless a chiral auxiliary is present on the nucleophile).

References

  • Andersen Synthesis & Stereochemistry

    • Andersen, K. K. "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate." Tetrahedron Letters, vol. 3, no. 3, 1962, pp. 93-95. Link

  • Asymmetric Oxidation (Kagan Protocol)

    • Kagan, H. B., & Rebiere, F. "Stereoselective synthesis of chiral sulfoxides." Synlett, vol. 1990, no. 11, 1990, pp. 643-650. Link

  • Modified Sharpless Oxidation

    • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. "An efficient asymmetric oxidation of sulfides to sulfoxides."[2] Journal of the American Chemical Society, vol. 106, no. 26, 1984, pp. 8188-8193. Link

  • Sulfinyl Chloride Preparation

    • Thea, S., & Cevasco, G. "Nucleophilic substitution at sulfur(IV): kinetics and mechanism." Journal of Organic Chemistry, vol. 53, no. 17, 1988, pp. 4121-4124. Link

  • Applications in Ligand Synthesis

    • Fernández, I., & Khiar, N. "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides."[2] Chemical Reviews, vol. 103, no.[2] 9, 2003, pp. 3651-3706.[2] Link

Sources

Protocols & Analytical Methods

Method

one-pot synthesis of sulfinamides from thiols and SO2Cl2

Application Note: Selective One-Pot Synthesis of Sulfinamides from Thiols using Sulfuryl Chloride ( ) Executive Summary Sulfinamides ( ) are critical structural motifs in medicinal chemistry, serving as stable transition...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective One-Pot Synthesis of Sulfinamides from Thiols using Sulfuryl Chloride (


) 

Executive Summary

Sulfinamides (


) are critical structural motifs in medicinal chemistry, serving as stable transition-state inhibitors and valuable chiral auxiliaries. Traditionally, their synthesis requires the unstable intermediate sulfinyl chloride, often prepared via thionyl chloride (

) or oxidative chlorination of disulfides using chlorine gas.[1]

This guide details a selective one-pot protocol using Sulfuryl Chloride (


)  in the presence of Acetic Acid (AcOH) . While 

is typically associated with full oxidation to sulfonyl chlorides (S

), the addition of acetic acid modulates the oxidation state, arresting the reaction at the sulfinyl (S

) stage. This method avoids the use of gaseous chlorine and unstable starting materials, providing a robust route to sulfinamides directly from thiols.[2]

Key Distinction:

  • Thiol +

    
     + 
    
    
    
    /Water:
    Yields Sulfonamides (S
    
    
    ).
  • Thiol +

    
     + Acetic Acid:  Yields Sulfinamides  (S
    
    
    
    ).

Mechanistic Insight & Reaction Pathway

The success of this protocol relies on the "Oxygen Transfer" role of acetic acid. In the absence of an oxygen donor,


 acts primarily as a chlorinating agent or, in the presence of water, a strong oxidant to the sulfonyl state.

The Pathway:

  • Oxidative Coupling: The thiol (

    
    ) is rapidly oxidized by 
    
    
    
    to the disulfide (
    
    
    ).
  • Chlorinolysis: The disulfide is cleaved by further

    
     to form the sulfenyl chloride (
    
    
    
    ).[3]
  • Oxygen Transfer (The Critical Step): Acetic acid reacts with the sulfenyl chloride (likely via an acetoxysulfonium intermediate) to install the oxygen atom, forming the Sulfinyl Chloride (

    
    ) .
    
  • Aminolysis: Addition of the amine displaces the chloride to form the stable sulfinamide.

Visualizing the Pathway (DOT Diagram)

ReactionPathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation SO2Cl2 SO2Cl2 (Oxidant) SO2Cl2->Disulfide Sulfenyl Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl Chlorinolysis Sulfinyl Sulfinyl Chloride (R-S(O)Cl) *Key Intermediate* Sulfenyl->Sulfinyl Oxygen Transfer AcOH Acetic Acid (O-Donor) AcOH->Sulfinyl Product Sulfinamide (R-S(O)NHR') Sulfinyl->Product Aminolysis Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway for the selective conversion of thiols to sulfinamides using


 and Acetic Acid.[4][5][6][7]

Experimental Protocol

Safety Warning:


 is corrosive and releases HCl and 

gas. Perform all operations in a well-ventilated fume hood. Wear chemical-resistant gloves and eye protection.
Materials:
  • Substrate: Thiol (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (2.0 - 2.2 equiv)
    
  • Additive: Acetic Acid (AcOH) (1.0 - 1.2 equiv) OR Acetic Anhydride (

    
    )
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Nucleophile: Amine (1.2 - 2.0 equiv)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
Step-by-Step Procedure:
  • Preparation of Sulfinyl Chloride (Intermediate):

    • Charge a flame-dried round-bottom flask with the Thiol (1.0 mmol) and anhydrous DCM (5 mL).

    • Cool the solution to -10°C to 0°C (Ice/Salt bath).

    • Add Acetic Acid (1.0 mmol) to the stirring solution.

    • Dropwise add Sulfuryl Chloride (

      
      , 2.0 mmol) over 5 minutes.
      
    • Observation: Gas evolution (HCl/SO2) will occur. The solution may turn yellow/orange (formation of sulfenyl chloride) and then fade to pale yellow (formation of sulfinyl chloride).

    • Stir at 0°C for 20–30 minutes .

    • Checkpoint: The intermediate

      
       is formed.[2][3][8][9][10] Do not isolate.
      
  • Aminolysis (Sulfinamide Formation):

    • In a separate vessel, prepare a solution of the Amine (1.2 mmol) and Triethylamine (3.0 mmol) in DCM (2 mL).

    • Cool the amine solution to 0°C .

    • Cannulate or slowly transfer the amine solution into the sulfinyl chloride reaction mixture. (Reverse addition—adding amine to chloride—is preferred to minimize side reactions).

    • Allow the mixture to warm to room temperature over 1 hour .

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Workflow Diagram (DOT)

ProtocolWorkflow Step1 Step 1: Activation Thiol + DCM + AcOH Cool to -10°C Step2 Step 2: Oxidation Add SO2Cl2 dropwise Stir 30 min Step1->Step2 In-situ formation of R-S(O)Cl Step3 Step 3: Aminolysis Add Amine + Et3N Warm to RT Step2->Step3 Nucleophilic Attack Step4 Step 4: Workup Quench (NaHCO3) Extract (DCM) Step3->Step4 Product Isolation

Figure 2: Operational workflow for the one-pot synthesis.

Substrate Scope & Performance Data

The following table summarizes typical yields based on the electronic nature of the thiol and amine.

Thiol Substrate (

)
Amine Nucleophile (

)
Electronic EffectTypical Yield (%)Notes
4-Tolyl (Electron Rich)MorpholineFavorable85-92%Rapid oxidation; clean conversion.
Phenyl (Neutral)BenzylamineNeutral80-88%Standard benchmark.
4-Chlorophenyl (E-Poor)AnilineSlow70-78%Requires longer oxidation time (45 min).
Alkyl (e.g., Benzyl)Primary AlkylSensitive60-75%Control temp strictly to avoid

-chlorination.
Heterocyclic SecondaryVariable50-65%N-heterocycles may compete for

.

Troubleshooting & Critical Parameters

  • Temperature Control (The "Goldilocks" Zone):

    • Issue: If T > 10°C during

      
       addition.
      
    • Result: Over-oxidation to Sulfonyl Chloride (

      
      ) or chlorination of the alkyl chain.
      
    • Fix: Maintain -10°C to 0°C strictly.

  • The Role of Acetic Acid:

    • Issue: Omitting AcOH.

    • Result: Formation of Sulfenyl Chloride (

      
      ) which reacts with amines to form Sulfenamides  (
      
      
      
      ), or decomposition.
    • Fix: Ensure AcOH is present before adding

      
      .
      
  • Moisture Sensitivity:

    • Issue: Wet solvents.

    • Result: Hydrolysis of Sulfinyl Chloride to Sulfinic Acid (

      
      ), which disproportionates.
      
    • Fix: Use anhydrous DCM and flame-dried glassware.

References

  • Primary Protocol Source: Kopel, P. et al. "One-pot conversion of thiols to sulfinyl chlorides by SO2Cl2 and acetic acid and further to sulfinamides."[7] Organic & Biomolecular Chemistry, 2023 , 21, 2850.

  • Mechanistic Grounding (Acetic Anhydride Route): Youn, J. H., & Herrmann, R. "Synthesis of sulfinyl chlorides from thiols and disulfides." Tetrahedron Letters, 1986 , 27(13), 1493-1494.

  • Contrast with Sulfonyl Synthesis (S

    
    ): 
    Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[11][6][12] The Journal of Organic Chemistry, 2009 , 74(24), 9287–9291.[12]
    
    

Sources

Application

chlorination of dibutyl disulfide with chlorine gas or sulfuryl chloride

An Application Guide to the Chlorination of Dibutyl Disulfide: Synthesis of Butane-1-Sulfonyl Chloride via Chlorine Gas and Sulfuryl Chloride Authored by: A Senior Application Scientist Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chlorination of Dibutyl Disulfide: Synthesis of Butane-1-Sulfonyl Chloride via Chlorine Gas and Sulfuryl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chlorination of dibutyl disulfide to produce butane-1-sulfonyl chloride, a valuable intermediate in pharmaceutical and chemical synthesis. We present a detailed examination of two primary chlorinating agents: chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative analysis of reagents, step-by-step experimental protocols, and critical safety procedures. Our approach emphasizes the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Synthetic Utility of Sulfonyl Chlorides

Alkanesulfonyl chlorides are highly reactive and versatile electrophiles, serving as crucial building blocks in organic synthesis. Their reaction with a wide array of nucleophiles (amines, alcohols, thiols) provides facile access to sulfonamides, sulfonate esters, and thioesters, respectively. The sulfonamide functional group, in particular, is a cornerstone of medicinal chemistry, present in numerous antibacterial, diuretic, and hypoglycemic drugs.

Butane-1-sulfonyl chloride is synthesized via the oxidative chlorination of dibutyl disulfide. This process involves the cleavage of the disulfide bond and the oxidation of the sulfur atoms. The choice of chlorinating agent is a critical process parameter, profoundly influencing reaction control, safety, and scalability. This guide explores the two most common pathways for this transformation.

Mechanistic Rationale: Cleavage and Oxidation

The conversion of a disulfide to a sulfonyl chloride is a multi-step process. The fundamental steps involve the electrophilic cleavage of the sulfur-sulfur bond to form a sulfenyl chloride intermediate, followed by oxidation of the sulfur atom from the +2 to the +6 oxidation state.

Chlorination with Chlorine Gas (Cl₂)

The reaction of dibutyl disulfide with chlorine gas, typically in the presence of water or an acid like acetic acid, is a vigorous oxidative process.

  • Initial Electrophilic Attack: The disulfide's sulfur atom acts as a nucleophile, attacking a chlorine molecule. This polarizes the S-S bond, leading to its cleavage.

  • Formation of Sulfenyl Chloride: The S-S bond breaks, yielding two equivalents of butane-1-sulfenyl chloride (BuSCl). This intermediate is highly reactive.

  • Oxidative Hydrolysis: In the presence of water, the sulfenyl chloride is rapidly hydrolyzed and oxidized by excess chlorine. This proceeds through sulfinyl chloride (BuSOCl) intermediates to ultimately form the stable butane-1-sulfonyl chloride (BuSO₂Cl). The overall stoichiometry requires five moles of chlorine for every mole of disulfide.

The reaction is: Bu-S-S-Bu + 5 Cl₂ + 4 H₂O → 2 Bu-SO₂Cl + 8 HCl

G cluster_cleavage Step 1: S-S Bond Cleavage cluster_oxidation Step 2: Oxidation in Water A Bu-S-S-Bu C [Bu-S(Cl)-S-Bu]+ Cl- A->C Electrophilic Attack B Cl-Cl D 2 x Bu-S-Cl (Butanesulfenyl Chloride) C->D Cleavage E Bu-S-Cl F Bu-SO₂Cl (Butane-1-sulfonyl Chloride) E->F + 2 Cl₂ + 2 H₂O

Caption: Mechanism of Dibutyl Disulfide Chlorination with Cl₂.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride serves as a more manageable source of chlorine. The reaction can proceed through a radical or ionic pathway, often facilitated by a catalyst, and typically performed in an inert solvent.

  • S-S Bond Cleavage: Sulfuryl chloride reacts with the disulfide, cleaving the S-S bond to form two equivalents of butanesulfenyl chloride. This step also produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. A patent for the chlorinolysis of aryl disulfides suggests this step can be catalyzed by pyridine.[1]

  • Oxidation: Similar to the chlorine gas pathway, the intermediate sulfenyl chloride is subsequently oxidized by excess sulfuryl chloride to the final sulfonyl chloride.

The reaction is: Bu-S-S-Bu + 3 SO₂Cl₂ + 2 H₂O → 2 Bu-SO₂Cl + 2 SO₂ + 4 HCl

G cluster_cleavage Step 1: S-S Bond Cleavage cluster_oxidation Step 2: Oxidation A Bu-S-S-Bu C 2 x Bu-S-Cl (Butanesulfenyl Chloride) A->C Chlorinolysis B SO₂Cl₂ D Bu-S-Cl E Bu-SO₂Cl (Butane-1-sulfonyl Chloride) D->E + SO₂Cl₂ + H₂O

Caption: Mechanism of Dibutyl Disulfide Chlorination with SO₂Cl₂.

Comparative Analysis: Chlorine Gas vs. Sulfuryl Chloride

The choice of reagent is a critical decision based on laboratory capabilities, safety infrastructure, and desired reaction control.

FeatureChlorine Gas (Cl₂)Sulfuryl Chloride (SO₂Cl₂)
Physical State Greenish-yellow gasColorless to yellow liquid
Handling Requires specialized gas handling equipment, mass flow controllers, and a robust scrubbing system.[2][3]Handled as a standard liquid reagent, allowing for easier measurement and addition via syringe or dropping funnel.
Reactivity Extremely high; reactions can be highly exothermic and difficult to control.[4]High, but generally more controllable than chlorine gas. Reactions are still exothermic.
Byproducts Hydrogen Chloride (HCl) gas.Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl) gases.
Safety Hazards Highly toxic (IDLH: 10 ppm), severe respiratory irritant, corrosive.[2]Toxic, highly corrosive, reacts violently with water to release corrosive gases.[5][6][7]
Advantages High atom economy, inexpensive raw material.Easier to handle and quantify in a lab setting, potentially offering better control and selectivity.
Disadvantages Significant safety risks and infrastructure requirements. Potential for over-chlorination.Violent reaction with water, corrosive byproducts require scrubbing. More expensive than chlorine gas.

Experimental Protocols

Disclaimer: These protocols involve highly hazardous materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE) and emergency response equipment readily available.

Protocol 1: Synthesis via Chlorine Gas

This protocol is adapted from analogous procedures for the oxidative chlorination of sulfides in aqueous media.[8] The presence of water is crucial for the formation of the sulfonyl chloride.

G A Setup B Charge Reactor A->B 3-neck flask, gas bubbler, outlet to scrubber C Cooling B->C Dibutyl Disulfide in Acetic Acid/H₂O D Cl₂ Introduction C->D Cool to 5-10 °C E Reaction D->E Bubble Cl₂ gas sub-surface F Monitoring E->F Maintain T < 20 °C, Stir vigorously G Workup F->G TLC/GC until SM consumed H Vacuum Distillation G->H Phase separation, NaHCO₃ wash, Drying (MgSO₄)

Caption: Workflow for Chlorination using Chlorine Gas.

Materials & Equipment:

  • Dibutyl disulfide (1.0 equiv.)

  • Glacial acetic acid

  • Water

  • Chlorine gas cylinder with regulator and mass flow controller

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas dispersion tube (bubbler)

  • Ice-water bath

  • Gas outlet connected to a sodium hydroxide or sodium thiosulfate scrubbing solution

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure the gas outlet is securely placed in the scrubbing solution to neutralize excess chlorine and evolved HCl.

  • Charge Reactor: To the three-neck flask, add dibutyl disulfide (1.0 equiv.) and a solvent mixture of glacial acetic acid and water (e.g., 4:1 v/v).

  • Cooling: Cool the stirred reaction mixture to 5-10 °C using an ice-water bath.

  • Chlorine Introduction: Begin bubbling chlorine gas into the reaction mixture through the gas dispersion tube at a controlled rate.

  • Reaction Control: The reaction is exothermic. Carefully monitor the temperature and adjust the chlorine flow rate to maintain the internal temperature below 20 °C. The solution will typically change color as the reaction progresses.

  • Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by TLC or GC to monitor the disappearance of the starting material. The reaction is complete when no dibutyl disulfide is detected.

  • Workup: Once complete, stop the chlorine flow and purge the system with nitrogen gas to remove residual Cl₂ and HCl. Transfer the mixture to a separatory funnel. If two phases are not present, add water and a suitable organic solvent (e.g., dichloromethane).

  • Washing: Separate the organic layer and wash it cautiously with cold saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude butane-1-sulfonyl chloride by vacuum distillation.[9]

Protocol 2: Synthesis via Sulfuryl Chloride

This protocol is adapted from a patented procedure for the chlorinolysis of disulfides using sulfuryl chloride, which often provides a more controlled reaction.[1]

G A Setup B Charge Reactor A->B 3-neck flask, condenser, dropping funnel C SO₂Cl₂ Addition B->C Dibutyl Disulfide & solvent (DCM) D Heating C->D Add SO₂Cl₂ (3.0 equiv.) dropwise at 0 °C E Monitoring D->E Warm to reflux F Workup E->F TLC/GC until SM consumed G Vacuum Distillation F->G Cool, cautiously quench with ice-water, wash with NaHCO₃

Caption: Workflow for Chlorination using Sulfuryl Chloride.

Materials & Equipment:

  • Dibutyl disulfide (1.0 equiv.)

  • Sulfuryl chloride (SO₂Cl₂) (approx. 3.0 equiv.)

  • Dichloromethane (DCM) or other inert solvent

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel

  • Gas outlet from the condenser connected to a scrubbing solution

  • Ice-water bath and heating mantle

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Connect the condenser outlet to a gas scrubber to neutralize the evolved SO₂ and HCl.

  • Charge Reactor: Charge the flask with dibutyl disulfide (1.0 equiv.) and anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add sulfuryl chloride (approx. 3.0 equiv.) to the dropping funnel and add it dropwise to the stirred disulfide solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.

  • Monitoring: Monitor the reaction's progress by TLC or GC. The completion is indicated by the complete consumption of the starting disulfide.[1]

  • Workup: Cool the reaction mixture to room temperature. Cautiously pour the mixture into a beaker of crushed ice and water to quench excess sulfuryl chloride. Transfer to a separatory funnel.

  • Washing: Separate the organic layer. Wash carefully with cold water, followed by saturated sodium bicarbonate solution (watch for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure butane-1-sulfonyl chloride.[9]

Product Characterization

The final product, butane-1-sulfonyl chloride, should be characterized to confirm its identity and purity.

PropertyValue
Appearance Clear, colorless to light yellow liquid[9]
Molecular Formula C₄H₉ClO₂S
Molecular Weight 156.63 g/mol [10]
Boiling Point 80-81 °C / 9 mmHg[9]
Density 1.208 g/mL at 25 °C[9]
¹H NMR (CDCl₃) δ ~3.68 (t, 2H), ~1.95 (m, 2H), ~1.50 (m, 2H), ~1.00 (t, 3H)[11]
IR (Neat) Strong S=O stretch bands at ~1370 and ~1166 cm⁻¹[11]

Critical Safety Considerations

General:

  • A thorough understanding of the hazards of all reactants and products is mandatory. Review the Safety Data Sheet (SDS) for each chemical before starting.

  • All manipulations must be performed in a well-ventilated and certified chemical fume hood.[12]

  • An emergency eyewash station and safety shower must be immediately accessible.

Chemical-Specific Hazards:

  • Dibutyl Disulfide: Combustible liquid with a strong, unpleasant stench.

  • Chlorine Gas: Extremely toxic and corrosive. Exposure can cause severe respiratory damage or be fatal.[2] A chlorine gas detector should be used. A self-contained breathing apparatus (SCBA) must be available for emergencies.[3]

  • Sulfuryl Chloride: Highly toxic and corrosive. Reacts violently with water, releasing large amounts of HCl and SO₂ gas.[5][7] Causes severe burns to skin, eyes, and the respiratory tract.[6][13]

  • Byproducts (HCl, SO₂): Both are corrosive and toxic gases that must be neutralized in a basic scrubbing solution before venting to the atmosphere.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.

  • Body Protection: Flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.

References

  • Google Patents. (n.d.). Method for preparing sulfur dichloride (CN1184139C).
  • Wikipedia. (2023, December 29). Disulfur dichloride. Retrieved February 5, 2026, from [Link]

  • Nagy, P. (2015). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 23(7), 617-640. [Link]

  • Wikipedia. (2024, January 29). Acetic acid. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 22.3: Reaction of acyl derivatives with weak nucleophiles. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1960, March 22). Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst (US2929820A).
  • PubChem. (n.d.). 1-Butanesulfonyl chloride. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1951, August 14). Chlorination of acetic acid (US2563797A).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved February 5, 2026, from [Link]

  • American Chemical Society. (2023, June 16). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2014, April). An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media. Retrieved February 5, 2026, from [Link]

  • De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas. Retrieved February 5, 2026, from [Link]

  • Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved February 5, 2026, from [Link]

  • YouTube. (2016, January 21). Reaction of Water with Disulfur Dichloride. Retrieved February 5, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Chlorine gas SOP. Retrieved February 5, 2026, from [Link]

  • Google Patents. (1952, December 23). Method of producing 4-chlorobutane-1-sulfonyl chloride (US2623069A).
  • Google Patents. (1962, December 18). Process of chlorinating dimethyl sulfide (US3069473A).
  • Special Gas Instruments. (n.d.). Chlorine gas handling tips. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 5, 2026, from [Link]

  • Synlett. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Retrieved February 5, 2026, from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved February 5, 2026, from [Link]

  • Rutgers University. (n.d.). Chlorine SOP. Retrieved February 5, 2026, from [Link]

  • Washington State Department of Health. (2010, May). How to handle chlorine gas safely. Retrieved February 5, 2026, from [Link]

  • Wordpress. (n.d.). Oxidation of Thiols to Disulfides/Sulfuryl Chlorides. Retrieved February 5, 2026, from [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved February 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Butane-1-sulfonyl Chloride

A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Experimental Success Welcome to the technical support center for butane-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Experimental Success

Welcome to the technical support center for butane-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to move beyond simple instructions and provide you with the in-depth, field-proven insights necessary for the successful use of this highly reactive and valuable reagent. Butane-1-sulfonyl chloride is a cornerstone reagent for installing the butylsulfonyl group, particularly in the synthesis of sulfonamides for pharmaceutical and materials science applications.[1][2] However, its utility is matched by its reactivity, especially its extreme sensitivity to moisture.

This guide is structured to address the practical challenges you may face, from storage and handling to troubleshooting failed reactions. We will delve into the causality behind each recommendation, ensuring every protocol is a self-validating system for success.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common queries we receive.

Q1: My new bottle of butane-1-sulfonyl chloride is fuming when I open it. Is it degraded?

A: Not necessarily, but it is a critical warning sign. The fuming you observe is hydrogen chloride (HCl) gas, which is produced immediately when the sulfonyl chloride reacts with moisture in the air.[1] While a small amount of fuming is expected upon initial opening in a normal atmosphere, excessive or persistent fuming indicates significant exposure to moisture. The reagent is likely still usable for many applications, but for high-precision or sensitive reactions, its purity should be verified, or the material should be purified before use.[3]

Q2: What is the immediate, most critical step I should take when handling this reagent?

A: Work under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). This is non-negotiable. From the moment you unseal the bottle to the quenching of your reaction, every transfer and manipulation must be designed to exclude atmospheric moisture. This includes using oven-dried glassware, anhydrous solvents, and proper syringe/cannula techniques.[4]

Q3: Can I prepare a stock solution of butane-1-sulfonyl chloride in a solvent like Dichloromethane (DCM) for later use?

A: This is strongly discouraged. While butane-1-sulfonyl chloride is soluble in many anhydrous aprotic solvents, preparing stock solutions for storage is risky. Even in high-quality anhydrous solvents, trace moisture can lead to slow degradation over time, forming butanesulfonic acid. This will alter the effective molarity of your solution and introduce acidic impurities into your reaction. It is best practice to use the reagent directly and calculate the required amount for each experiment immediately before use.

Q4: My IR spectrum of the starting material shows a broad peak around 3400 cm⁻¹. What does this mean?

A: A broad peak in that region is characteristic of an O-H stretch, indicating the presence of butanesulfonic acid, the hydrolysis product.[3] This confirms that your reagent has been compromised by water. For reactions sensitive to acidic byproducts or requiring precise stoichiometry, you should purify the reagent before proceeding.[3]

Troubleshooting Guide: When Reactions Go Wrong

When an experiment with butane-1-sulfonyl chloride fails, hydrolysis is the primary suspect. This guide will help you diagnose and solve the problem.

Problem Probable Cause Diagnostic Check & Solution
Low or No Product Yield Degraded Starting Material: The butane-1-sulfonyl chloride was hydrolyzed before the reaction began.Check: Open the bottle briefly in the fume hood. Does it fume excessively? Does an IR spectrum show a significant O-H band? Solution: Purify the remaining reagent via distillation or the workup procedure described in the Protocols section.[3] For future use, implement the stringent storage and handling protocols outlined below.
Contaminated Reaction Environment: Moisture was introduced via glassware, solvents, or other reagents.Check: Review your experimental setup. Was all glassware oven- or flame-dried and cooled under an inert atmosphere? Were solvents sourced from a freshly opened bottle or properly dried? Were other reagents (e.g., amines, catalysts) anhydrous? Solution: Re-run the reaction, strictly following the Protocol for Anhydrous Reaction Setup.
Formation of Unexpected, Water-Soluble Byproducts Hydrolysis During Reaction or Workup: The desired reaction may be slower than the hydrolysis reaction, or water was introduced during the workup phase.Check: Analyze the aqueous layer of your workup. The presence of butanesulfonic acid can be inferred. The reaction with nucleophiles like amines is often fast, but if the amine is hindered or a weak nucleophile, hydrolysis can compete.[5] Solution: Ensure the reaction goes to completion under anhydrous conditions before quenching. For the workup, use anhydrous quenching agents if possible, or perform the aqueous wash quickly with cold, de-gassed solutions.
Inconsistent Reaction Rates or Results Partial Reagent Hydrolysis: The concentration of the active sulfonyl chloride is lower than calculated due to the presence of inert butanesulfonic acid.Check: This is difficult to diagnose without quantitative analysis (e.g., titration). The most reliable indicator is a history of inconsistent results from the same bottle of reagent over time. Solution: Discard the suspect reagent and open a fresh bottle. Implement a strict "first-in, first-out" inventory system and date bottles upon opening. Store opened bottles in a desiccator under an inert atmosphere.[4]
Troubleshooting Logic Flow

This diagram illustrates a logical path for diagnosing issues related to butane-1-sulfonyl chloride hydrolysis.

G start Low or No Product Yield reagent_check Check Reagent Integrity (Fuming, IR Spectrum) start->reagent_check env_check Review Experimental Setup (Glassware, Solvents) start->env_check reagent_check->env_check Passes reagent_bad Reagent Degraded reagent_check->reagent_bad Fails env_bad Moisture Contamination env_check->env_bad Fails purify Action: Purify Reagent or Use New Bottle reagent_bad->purify improve_setup Action: Implement Strict Anhydrous Protocol env_bad->improve_setup

Caption: Troubleshooting workflow for failed reactions.

Core Protocols for Preventing Hydrolysis

Adherence to these protocols is essential for the successful use of butane-1-sulfonyl chloride.

Mechanism of Hydrolysis

Understanding the "why" is key to appreciating the "how." Butane-1-sulfonyl chloride hydrolyzes via a nucleophilic attack by water on the highly electrophilic sulfur atom. The chloride ion is an excellent leaving group, and the reaction is rapid and exothermic, producing butanesulfonic acid and HCl.

Caption: Hydrolysis of Butane-1-sulfonyl Chloride.

Protocol 1: Storage of Butane-1-sulfonyl Chloride

Proper storage is the first line of defense.

Parameter Recommended Unacceptable Rationale
Atmosphere Dry Nitrogen or Argon blanket in the headspace.AirExcludes atmospheric moisture, the primary cause of hydrolysis.[4]
Container Original manufacturer's bottle with a Sure/Seal™ septum cap.Standard screw-cap bottles after opening.Provides a reliable barrier against moisture ingress and allows for anhydrous removal of the reagent via syringe.
Location In a desiccator cabinet, away from heat and sources of ignition.[4]On an open lab bench or in a refrigerator (risk of condensation).The desiccator provides a second layer of protection against ambient moisture. Storing away from heat is crucial for safety and stability.[4]
Sealing Parafilm® wrapped securely around the cap/septum area after each use.Unsealed cap.Provides an additional physical barrier to moisture diffusion over time.
Protocol 2: Anhydrous Reaction Setup and Reagent Transfer

This workflow minimizes moisture exposure during your experiment.

  • Glassware Preparation: All glassware (flasks, syringes, needles, stir bars) must be thoroughly dried in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware (e.g., flask with condenser and gas inlet) while still hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon). Allow the system to cool completely to room temperature under the inert atmosphere.

  • Solvent Addition: Use anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). Transfer the solvent to your reaction flask via a dry syringe or a double-tipped needle (cannula).

  • Reagent Transfer:

    • Puncture the septum of the butane-1-sulfonyl chloride bottle with a dry needle connected to your inert gas line to equalize pressure.

    • Using a clean, dry syringe, withdraw the required volume of the liquid. It is good practice to pull a small amount of inert gas into the syringe first, then the liquid, followed by another small bubble of inert gas. This ensures no air is introduced into the flask.

    • Swiftly transfer the reagent to your reaction flask by injecting it through a septum.

  • Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.

G A 1. Oven-Dry All Glassware (>120°C, >4h) B 2. Assemble Apparatus Hot A->B C 3. Cool Under Positive Inert Gas Pressure (N₂/Ar) B->C D 4. Add Anhydrous Solvent (via Syringe/Cannula) C->D E 5. Add Butane-1-sulfonyl Chloride (via Dry Syringe) D->E F 6. Run Reaction Under Positive Inert Gas Pressure E->F

Caption: Workflow for an anhydrous reaction setup.

Protocol 3: Purification of Partially Hydrolyzed Butane-1-sulfonyl Chloride

This protocol can be used to rescue a reagent that shows signs of hydrolysis (e.g., O-H peak in IR).[3]

WARNING: This procedure involves handling corrosive materials and generating CO₂ gas. Perform all steps in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: In a separatory funnel, dissolve the suspect butane-1-sulfonyl chloride in approximately 3-5 volumes of diethyl ether.

  • Neutralization Wash: Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise and with frequent venting. The butanesulfonic acid will be neutralized, evolving CO₂ gas. Continue adding until gas evolution ceases.

  • Aqueous Wash: Perform one wash with cold water to remove any remaining salts.

  • Drying: Drain the organic layer into a flask and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent via rotary evaporation.

  • Final Purification: For the highest purity, the resulting liquid should be distilled under reduced pressure (boiling point: 80-81 °C / 9 mmHg).[3]

References

  • Wilkes, J. B. (1952). Method of producing 4-chlorobutane-1-sulfonyl chloride. U.S.
  • LookChem. (n.d.). Cas 2386-60-9, 1-Butanesulfonyl chloride. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfinyl halide. Retrieved February 5, 2026, from [Link]

  • Reddit r/chemhelp. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?[Link]

  • PubChem. (n.d.). 1-Butanesulfonyl chloride. Retrieved February 5, 2026, from [Link]

  • Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2390. [Link]

Sources

Optimization

Technical Support Center: Managing HCl Byproducts in Sulfinyl Chloride Reactions

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical and practical advice for the effective removal of hydrogen chloride (HCl) an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical and practical advice for the effective removal of hydrogen chloride (HCl) and other byproducts from reactions involving sulfinyl chloride (thionyl chloride, SOCl₂). Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction workups for improved yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a reaction with thionyl chloride?

A1: The reaction of thionyl chloride with compounds containing hydroxyl groups, such as carboxylic acids and alcohols, primarily generates the desired chlorinated product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2] The overall reaction can be summarized as:

  • R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

  • R-OH + SOCl₂ → R-Cl + SO₂(g) + HCl(g)

It is crucial to manage these volatile and corrosive byproducts effectively to ensure a clean reaction and safe laboratory environment.

Q2: What are the most common methods for removing HCl and excess thionyl chloride?

A2: The choice of method depends on the stability of your product, the scale of the reaction, and the desired purity. The most common techniques are:

  • Inert Gas Sparging/Purging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture to carry away volatile byproducts like HCl and SO₂.[3][4]

  • Vacuum Application: Removing volatile components under reduced pressure, often with gentle heating.[5][6][7]

  • Azeotropic Distillation: Adding a solvent (e.g., toluene) that forms an azeotrope with thionyl chloride to facilitate its removal at a lower temperature.[8][9]

  • Aqueous Workup (Quenching): Carefully adding the reaction mixture to a cold aqueous solution, often containing a base, to neutralize HCl and hydrolyze excess thionyl chloride.[9][10][11]

  • Use of HCl Scavengers: Incorporating a base into the reaction mixture to neutralize HCl as it is formed.[12]

Q3: My product is sensitive to water. Which removal method should I use?

A3: For water-sensitive products, such as acyl chlorides, non-aqueous methods are essential. The preferred techniques are inert gas sparging, vacuum application, or azeotropic distillation to remove HCl and excess thionyl chloride without introducing water that could lead to hydrolysis of the desired product.[13]

Q4: How can I be sure all the thionyl chloride and HCl have been removed?

A4: A simple preliminary check is the absence of the sharp, pungent odor of thionyl chloride and the acidic smell of HCl.[13] For more rigorous confirmation, especially in sensitive applications, analytical techniques such as FTIR spectroscopy can be employed to check for the disappearance of characteristic peaks, or NMR spectroscopy to ensure the absence of reactive species.

In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during the workup of thionyl chloride reactions and provides solutions based on chemical principles.

Issue 1: Incomplete Removal of HCl and Residual Acidity

Symptoms:

  • The product is unstable during storage or subsequent steps.

  • The pH of an aqueous extract of the organic product remains acidic.

  • Undesired acid-catalyzed side reactions occur in the next synthetic step.

Causality: Hydrogen chloride is highly soluble in many organic solvents and can be difficult to remove completely, especially if the product itself is a weak base and forms a hydrochloride salt.

Solutions:

MethodProtocolAdvantagesDisadvantages
Nitrogen Sparging 1. After the reaction is complete, cool the mixture to room temperature. 2. Introduce a gentle stream of dry nitrogen gas below the surface of the liquid via a long needle or gas dispersion tube. 3. Ensure the flask is vented to a scrubber containing an alkaline solution (e.g., NaOH) to neutralize the exiting HCl and SO₂ gases. 4. Continue sparging until the evolution of acidic gases ceases (can be checked with moist pH paper at the outlet).Gentle and suitable for thermally sensitive compounds. Avoids introducing other reagents.Can be slow for large volumes or highly soluble HCl. Requires a good gas dispersion setup for efficiency.
Azeotropic Removal 1. Add a dry, inert solvent such as toluene to the reaction mixture. 2. Remove the solvent under reduced pressure using a rotary evaporator. The HCl will co-distill with the toluene. 3. Repeat the addition and evaporation of the solvent 2-3 times to ensure complete removal.[8]Highly effective for removing trace amounts of HCl.Requires additional solvent and evaporation steps. The product must be stable to the temperatures used for evaporation.
Basic Wash (for water-stable products) 1. Carefully add the cooled reaction mixture to a separatory funnel containing a cold, dilute basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).[10][14] 2. Mix gently at first, venting frequently to release CO₂ if bicarbonate is used. 3. Separate the organic layer. 4. Wash the organic layer with brine to remove residual water. 5. Dry the organic layer over an appropriate drying agent (e.g., Na₂SO₄, MgSO₄).Fast and effective neutralization of HCl.[15] Removes other water-soluble impurities.Not suitable for water-sensitive products. Can lead to emulsions.
Issue 2: Product Decomposition During Workup

Symptoms:

  • Low yield of the desired product.

  • Formation of dark, tarry materials.

  • Presence of unexpected byproducts in analytical data (TLC, LC-MS, NMR).

Causality: Many organic molecules are sensitive to heat or strong acids. Prolonged exposure to high temperatures during distillation or the presence of residual HCl can catalyze decomposition pathways.

Solutions:

  • Low-Temperature Vacuum Application: Use a high-vacuum pump and a cold trap (e.g., dry ice/acetone or liquid nitrogen) to remove volatile byproducts at the lowest possible temperature.[6][13] This minimizes thermal stress on the product.

  • Use of an HCl Scavenger During Reaction: For reactions where the product is particularly acid-sensitive, a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine can be added to the reaction mixture.[1] The base will neutralize HCl as it is formed, preventing its accumulation.

Experimental Protocol: Acyl Chloride Formation with In-Situ HCl Scavenging

  • In a dry, inert atmosphere, dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Add 1.1 equivalents of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The workup will involve filtering the pyridinium hydrochloride salt and then removing the solvent and any excess reagents under vacuum.

Visualizing the Workflow: HCl Removal Strategies

The following diagram illustrates the decision-making process for selecting an appropriate HCl removal strategy based on product stability.

HCl_Removal_Workflow start Reaction with SOCl₂ Complete product_stability Is the product stable to water? start->product_stability non_aqueous Non-Aqueous Workup product_stability->non_aqueous No aqueous Aqueous Workup product_stability->aqueous Yes sparging Inert Gas Sparging non_aqueous->sparging vacuum Vacuum Application non_aqueous->vacuum azeotrope Azeotropic Removal non_aqueous->azeotrope quench Quench with Base aqueous->quench

Caption: Decision tree for HCl removal methods.

Mechanism Spotlight: The Role of Pyridine as an HCl Scavenger

When pyridine is used in reactions with thionyl chloride, it serves a dual purpose. It can act as a nucleophilic catalyst, but more importantly in this context, it acts as a base to neutralize the HCl byproduct, forming pyridinium hydrochloride.

Pyridine_Scavenging cluster_reaction Reaction Mixture R-COOH R-COOH HCl HCl (Byproduct) SOCl2 SOCl₂ Pyridine Pyridine (Base) Pyridinium_HCl Pyridinium Hydrochloride (Salt) Pyridine->Pyridinium_HCl HCl->Pyridinium_HCl Neutralization

Caption: Neutralization of HCl by pyridine.

References

  • Reddit. (2022). Removal of excess thionyl chloride after esterification. r/OrganicChemistry. [Link]

  • ResearchGate. (2016). How to remove thionyl chloride after reaction?[Link]

  • Google Patents. (1950).
  • ResearchGate. (2016). How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent?[Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

  • ResearchGate. (2015). How can I separate my active natural compound from HCL?[Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Frontiers. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • MDPI. (n.d.). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. I: An Overview of the Theory, Test Methods, and the European Union Regulatory Status. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • NiGen International. (2025). What is Nitrogen Purging & How Does it Work?[Link]

  • ResearchGate. (2014). Can someone help with separating SO2 (g) and HCl(g)?[Link]

  • Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations. [Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. [Link]

  • Chemistry LibreTexts. (2025). 8.1: Acid and Base Neutralization. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

Sources

Troubleshooting

why does my sulfinyl chloride turn yellow or oily

Topic: Stability & Decomposition of Sulfinyl Chlorides ( ) Ticket ID: S-CL-004 Executive Summary If your sulfinyl chloride (e.g., p-toluenesulfinyl chloride) has turned from a white crystalline solid or pale liquid into...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Decomposition of Sulfinyl Chlorides (


)
Ticket ID:  S-CL-004
Executive Summary

If your sulfinyl chloride (e.g., p-toluenesulfinyl chloride) has turned from a white crystalline solid or pale liquid into a deep yellow/orange oil , it has undergone disproportionation .

Unlike their stable cousins (sulfonyl chlorides,


), sulfinyl chlorides are highly labile S(IV) species. The "yellow oil" you observe is typically a mixture of thiosulfonates  and disulfides —the thermodynamic dead-ends of sulfinyl decomposition.
Module 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of the degradation based on your specific observations.

troubleshooting_logic Start Observation: Material is Yellow/Oily CheckType Is it a Solid or Liquid at RT? Start->CheckType SolidPath Solid (e.g., p-Toluenesulfinyl Cl) CheckType->SolidPath Solid LiquidPath Liquid (e.g., Benzenesulfinyl Cl) CheckType->LiquidPath Liquid CheckColor Is the color Deep Orange/Red? SolidPath->CheckColor CheckSmell Acrid/Pungent Odor (HCl/SO2)? LiquidPath->CheckSmell ResultHydrolysis DIAGNOSIS: Hydrolysis Moisture ingress caused disproportionation to Thiosulfonates (Yellow Oil). CheckColor->ResultHydrolysis Yes (Oily Surface) ResultThermal DIAGNOSIS: Thermal Decomp Storage >0°C caused desulfinylation or radical scrambling. CheckColor->ResultThermal No (Just Yellowing) CheckSmell->ResultHydrolysis Normal ResultImpurity DIAGNOSIS: Synthesis Impurity Residual SOCl2 or elemental Sulfur. CheckSmell->ResultImpurity Excessive Fuming

Figure 1: Diagnostic logic for identifying sulfinyl chloride degradation pathways.

Module 2: The Chemistry of "Yellowing"

To fix the problem, you must understand the mechanism. The yellow color is rarely the sulfinyl chloride itself; it is the thiosulfonate byproduct.

The Decomposition Cascade
  • Moisture Ingress: The S-Cl bond is highly electrophilic. Even trace atmospheric moisture hydrolyzes it to a sulfinic acid (

    
    ).
    
  • Disproportionation: Sulfinic acids are unstable. They react with themselves to form a thiosulfonate (Yellow/Orange) and a sulfonic acid.

  • The "Oily" Effect: Pure sulfinyl chlorides often have sharp melting points. The presence of hydrolysis products (sulfonic acids and thiosulfonates) creates a eutectic mixture, causing severe melting point depression . A solid reagent will "sweat" and eventually turn into a pool of yellow oil.

Visualizing the Pathway:

decomposition_pathway Substrate Sulfinyl Chloride (R-S(O)Cl) [Colorless/Pale] Intermediate Sulfinic Acid (R-SO2H) [Unstable] Substrate->Intermediate Hydrolysis (-HCl) Moisture H2O Moisture->Intermediate Product1 Thiosulfonate (R-SO2-S-R) [YELLOW OIL] Intermediate->Product1 Disproportionation Product2 Sulfonic Acid (R-SO3H) [Colorless] Intermediate->Product2 Oxidation

Figure 2: The chemical pathway converting pale sulfinyl chlorides into yellow thiosulfonate oils.

Module 3: Troubleshooting FAQs
Q1: My reagent is new but looks yellow. Can I still use it?

Answer: It depends on the depth of the color.

  • Pale Straw Yellow: Acceptable.[1][2] Many sulfinyl chlorides (like p-toluenesulfinyl chloride) are naturally pale yellow liquids or low-melting solids [1].

  • Deep Orange/Red: Do not use. This indicates significant formation of disulfides or thiosulfonates. These impurities are nucleophilic scavengers and will ruin stoichiometry in sensitive reactions (e.g., sulfinamide synthesis).

Q2: Why did it turn oily inside the freezer?

Answer: The seal was likely compromised. Sulfinyl chlorides are hygroscopic . If stored in a standard vial without parafilm or under an inert atmosphere (Argon/Nitrogen), moisture enters during freeze-thaw cycles. The resulting hydrolysis products lower the melting point, causing the solid to "oil out" even at low temperatures.

Q3: How do I remove the yellow oil? (Purification)

Answer:

  • For Solids: Do not attempt simple recrystallization if the material is heavily oiled; the impurities are too soluble.

    • Protocol: Wash the solid rapidly with cold non-polar solvent (e.g., Pentane or Hexane) to dissolve the oily thiosulfonate surface layer, then dry under high vacuum immediately.

  • For Liquids: Vacuum Distillation is the only rigorous method, but it is hazardous.

    • Warning: You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C . Temperatures above 80°C can trigger rapid thermal decomposition and

      
       gas evolution [2].
      
Module 4: Comparative Data & Prevention
Stability Comparison: Sulfinyl vs. Sulfonyl

Researchers often confuse these two. Note the drastic difference in stability.

FeatureSulfinyl Chloride (

)
Sulfonyl Chloride (

)
Oxidation State S(IV) - IntermediateS(VI) - Stable
Moisture Sensitivity High (Hydrolyzes in minutes in air)Moderate (Can be washed with water)
Thermal Stability Low (Decomposes >60-80°C)High (Distillable >100°C)
Decomp.[3] Product Thiosulfonates (Yellow Oil )Sulfonic Acids (Colorless)
Storage -20°C, Inert Gas, DesiccatorRoom Temp (often okay), Dry
Correct Synthesis Protocol (Prevention)

The most common cause of "yellow oil" is improper synthesis.

  • Reagents: Use Sodium Sulfinate salt + Thionyl Chloride (

    
    ).
    
  • Critical Step: You must remove all traces of excess thionyl chloride. Residual

    
     acts as a catalyst for auto-decomposition.
    
  • Procedure:

    • Add sulfinate salt to excess

      
       at 0°C.
      
    • Stir at Room Temp for 2 hours.

    • Evaporate

      
       under vacuum. 
      
    • Chase: Add anhydrous toluene and evaporate again (azeotropic removal of

      
      ).
      
    • Dilute with anhydrous ether, filter off the NaCl byproduct, and concentrate to obtain the pure product [1].

References
  • Kurzer, F. (1954).[1] p-Toluenesulfinyl Chloride.[1][4] Organic Syntheses, 34, 93.

  • Drabowicz, J., & Kiełbasiński, P. (2008).[2] Synthesis of Sulfinyl Chlorides. Synthesis, 2008(22), 3563-3566.

  • Nagy, P., & Ashby, M. T. (2007). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Chemical Research in Toxicology, 20(9), 1364-1372.[5]

Sources

Optimization

optimizing yield of sulfinamide formation from sulfinyl chlorides

Welcome to the Sulfinamide Synthesis Technical Assistance Center (SSTAC) . This guide is structured as a Tier-3 engineering resource for researchers encountering yield or selectivity issues during the aminolysis of sulfi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfinamide Synthesis Technical Assistance Center (SSTAC) .

This guide is structured as a Tier-3 engineering resource for researchers encountering yield or selectivity issues during the aminolysis of sulfinyl chlorides (


). Unlike standard organic amidation, substitution at the sulfinyl center requires rigorous control over moisture, stoichiometry, and stereochemical integrity.

Module 1: Critical Process Parameters (The "Why")

To optimize yield, you must first understand the competing forces at play. The formation of sulfinamides is a nucleophilic substitution at the sulfur atom (


-like mechanism), typically proceeding with inversion of configuration .
The Thermodynamic & Kinetic Landscape
  • Hydrolytic Instability: Sulfinyl chlorides are exponentially more moisture-sensitive than their sulfonyl counterparts. Trace water competes with the amine, forming sulfinic acids (

    
    ) which rapidly disproportionate into thiosulfonates (
    
    
    
    ) and sulfonic acids.
  • The HCl Trap: The reaction generates stoichiometric HCl. If not scavenged immediately by a base, HCl can catalyze:

    • Racemization: Via acid-catalyzed nucleophilic exchange at the sulfur center.

    • Desulfinylation: Cleavage of the N-S bond in acid-labile amines.

  • Chemo-selectivity: Over-reaction can lead to sulfonimidamides (

    
    ) if the sulfinyl chloride is in excess or if the reaction temperature is uncontrolled.
    

Module 2: Standard Operating Procedure (SOP)

Standardized for bench-scale synthesis (1.0 - 10.0 mmol).

Reagent Preparation
  • Sulfinyl Chloride: If commercially unavailable, generate in situ via oxidative chlorination of thiols (using

    
     or 
    
    
    
    ) or disulfides. Note: Freshly distilled sulfinyl chlorides yield 15-20% higher than aged stocks.
  • Amine: Must be dry. For hydrochloride salts, liberate the free base ex situ or use an extra equivalent of base.

  • Solvent: Anhydrous

    
     (DCM) or THF. Water content must be 
    
    
    
    .
Step-by-Step Protocol
  • System Inertization: Flame-dry a 2-neck round-bottom flask under a high-vacuum/nitrogen manifold.

  • Base Scavenger Setup: Charge the flask with the Amine (1.0 equiv) and Tertiary Amine Base (1.1 - 1.5 equiv; typically

    
     or DIPEA). Dissolve in anhydrous DCM (
    
    
    
    ).
    • Why? Having the base present before the chloride is introduced ensures immediate HCl scavenging, preventing autocatalytic decomposition.

  • Cryogenic Control: Cool the amine/base mixture to -78 °C (dry ice/acetone).

    • Why? Low temperature suppresses the formation of symmetric sulfoxides and controls the exotherm.

  • Electrophile Addition: Add the Sulfinyl Chloride (1.0 - 1.05 equiv) dropwise as a solution in DCM over 20-30 minutes.

    • Critical: Do not add neat sulfinyl chloride; localized heating will degrade it.

  • Warm-up Ramp: Allow the reaction to warm to 0 °C over 2 hours. Monitor by TLC (stain with ninhydrin for amines or phosphomolybdic acid).

  • Quench: Quench with saturated aqueous

    
     while still at 0 °C.
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Low Yield (<50%)

Q: My starting material is gone, but I isolated a large amount of thiosulfonate (


). What happened? 
A:  You suffered from Hydrolytic Disproportionation .
  • Diagnosis: Moisture entered the system.[1] The sulfinyl chloride hydrolyzed to sulfinic acid, which is unstable and self-reacts.

  • Fix:

    • Titrate your Karl-Fischer water content in the solvent.

    • Ensure the dropping funnel is pressure-equalized and capped with a drying tube.

    • Increase the amine/base concentration slightly to outcompete water.

Q: I see a symmetric sulfoxide (


) impurity. 
A:  This indicates Friedel-Crafts type side reactions  or Grignard homocoupling (if using organometallics).
  • Fix: Ensure you are not using Lewis acidic conditions. If generating sulfinyl chloride from a Grignard +

    
    , quench the intermediate sulfinate salt completely with 
    
    
    
    before adding the amine.
Category B: Stereochemical Erosion

Q: I used an enantiopure sulfinyl chloride, but the product is racemic (0% ee). A: This is likely HCl-Catalyzed Racemization .

  • Mechanism: Chloride ion (

    
    ) is a nucleophile that can attack the sulfur center, temporarily forming a symmetric sulfurane intermediate or simply reversing the substitution repeatedly until the stereocenter scrambles.
    
  • Fix:

    • Switch base to DIPEA (Hünig's Base) or Proton Sponge . Steric bulk prevents the conjugate acid from coordinating effectively to the sulfur oxygen.

    • Maintain -78 °C for a longer duration.

    • Do not use pyridine if racemization is observed; pyridinium chloride is acidic enough to promote stereomutation.

Category C: Purification Issues

Q: The product is oiling out and smells like sulfur. A: Residual disulfides or thiols from the sulfinyl chloride preparation.

  • Fix: Wash the organic layer with 1M NaOH (if your sulfinamide is stable to base) to remove sulfinic acids and thiols. Follow with a bleach wash (dilute NaOCl) to oxidize odorous impurities to water-soluble sulfonates.

Module 4: Visualization & Data

Workflow Diagram

The following diagram illustrates the critical decision pathways for the synthesis.

SulfinamideWorkflow Start Start: Sulfinyl Chloride Source CheckSource Is R-S(O)Cl Isolated? Start->CheckSource InSitu Generate In Situ (Thiol + SO2Cl2) CheckSource->InSitu No Dissolve Dissolve in Anhydrous DCM CheckSource->Dissolve Yes InSitu->Dissolve AddBase Add Amine + Base (DIPEA) Temp: -78°C Dissolve->AddBase Addition Slow Addition of R-S(O)Cl AddBase->Addition Monitor Monitor TLC (-78°C -> 0°C) Addition->Monitor Decision Impurity Profile? Monitor->Decision Thiosulfonate Issue: Hydrolysis Action: Dry Solvents Decision->Thiosulfonate Thiosulfonates Racemic Issue: HCl Scrambling Action: Change Base/Temp Decision->Racemic Low ee% Clean Target Product Yield > 85% Decision->Clean Single Spot

Caption: Figure 1. Decision logic for sulfinamide synthesis optimization, highlighting critical control points for moisture and stereochemistry.

Base Selection Guide
Base ReagentpKa (Conj. Acid)Scavenging EfficiencyRisk of RacemizationRecommended For
Triethylamine (TEA) 10.75HighModerateGeneral achiral synthesis
DIPEA (Hünig's) 10.75HighLowChiral sulfinamides
Pyridine 5.2ModerateHigh Acylation catalysts only
DABCO 8.8HighModerateRapid kinetics required

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of tert-Butanesulfinamide." Organic Syntheses.

  • Senanayake, C. H., et al. (1996). "Enantiopure Sulfinamides: A New Class of Chiral Auxiliaries." Tetrahedron Letters.

  • Drabowicz, J., et al. (2002). "Synthesis of Sulfinamides." Science of Synthesis.

  • Misek, J., et al. (2023).[2] "One-pot protocol for the efficient synthesis of diversely functionalized sulfinamides from sulfonyl chlorides."[2] RSC Advances.

  • Pace, V., et al. (2024).[2] "Preparation of α-substituted sulfinamides by homologation of nucleophilic carbenoids." Organic Letters.

Sources

Troubleshooting

controlling exotherms during sulfinyl chloride synthesis

Topic: Controlling Exotherms & Process Safety Role: Senior Application Scientist / Process Safety Lead Core Directive: Thermodynamics & Hazard Analysis Welcome to the Process Safety Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Process Safety Role: Senior Application Scientist / Process Safety Lead

Core Directive: Thermodynamics & Hazard Analysis

Welcome to the Process Safety Hub. You are likely here because your reaction calorimeter shows a sharp heat spike, or you are observing unexpected pressure events during the synthesis of sulfinyl chlorides (


).

Unlike their stable cousins (sulfonyl chlorides,


), sulfinyl chlorides  are thermally labile and moisture-sensitive intermediates. The synthesis—typically involving the reaction of a sulfinic acid salt with thionyl chloride (

) or the oxidative chlorination of disulfides—presents a dual hazard: Enthalpic Exotherm + Rapid Gas Evolution .
The Hazard Matrix
ParameterHazard DescriptionCausality

High ExothermicityFormation of the

bond and stable gaseous byproducts (

,

) drives significant heat release.
Gas Generation Volume ExpansionThe reaction

generates gas rapidly. If the vent is undersized, pressurization occurs.
Thermal Stability DisproportionationProlonged heating or "hot spots" cause sulfinyl chlorides to disproportionate into thiosulfonates and sulfonyl chlorides.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction temperature isn't rising during addition, but I fear an accumulation."

Diagnosis: You are experiencing an Induction Period . This is the most dangerous phase of semi-batch dosing. The Mechanism: Pure thionyl chloride may not immediately wet or react with solid sulfinate salts due to surface crusting or lack of solubility. You are accumulating unreacted reagent. When the reaction finally triggers (often autocatalytically), the accumulated mass reacts all at once—a "thermal runaway."

Corrective Action:

  • Stop Dosing Immediately. Do not add more

    
    .
    
  • Heel Initiation: For future batches, start with a small "heel" of crude product or solvent to ensure liquid-phase contact.

  • Catalytic DMF: A trace amount of Dimethylformamide (DMF) can act as a catalyst to eliminate the induction period by forming the reactive Vilsmeier-Haack type intermediate.

Issue 2: "My reactor pressure spikes after the temperature spike."

Diagnosis: Mass Transfer Limitation (Gas Entrainment). The Mechanism: The reaction is generating


 and 

faster than they can nucleate and escape the viscous reaction mixture. The liquid becomes supersaturated with gas. When agitation increases or a nucleation event occurs, the gas desorbs rapidly (the "champagne effect"), potentially overwhelming the scrubber lines.

Corrective Action:

  • Increase Agitation: Ensure turbulent flow to facilitate continuous degassing.

  • Sweep Gas: Introduce a slow

    
     sweep to lower the partial pressure of acid gases in the headspace.
    
  • Check Scrubber Capacity: Ensure your caustic scrubber is not creating back-pressure.[1]

Issue 3: "The product is turning dark yellow/orange and yield is dropping."

Diagnosis: Thermal Decomposition / Disproportionation. The Mechanism: Sulfinyl chlorides are less stable than sulfonyl chlorides. At elevated temperatures (often


 depending on the R-group), they decompose.
Corrective Action: 
  • Active Cooling: Maintain reaction temperature between

    
     and 
    
    
    
    during addition [1].
  • Vacuum Distillation: Never distill at atmospheric pressure. Use high vacuum (

    
    ) to keep pot temperature below the decomposition threshold.
    

Experimental Protocol: Synthesis of p-Toluenesulfinyl Chloride

Based on optimized Organic Syntheses methodologies [1] and modern process safety standards.

Reagents
  • Substrate: Sodium p-toluenesulfinate (anhydrous, powdered).

  • Reagent: Thionyl Chloride (

    
    ), freshly distilled.
    
  • Solvent: Anhydrous Ether or DCM (optional, neat reaction is common but solvent helps heat transfer).

Step-by-Step Workflow
  • System Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for slurries), a pressure-equalizing addition funnel, and a gas outlet connected to a trap (calcium chloride) and a caustic scrubber (

      
      ).
      
    • Inerting: Flush the system with dry Nitrogen. Moisture reacts with

      
       to release 
      
      
      
      and degrade the reagent.
  • Charging & Cooling:

    • Charge

      
       (1.5 equiv) into the flask.[2]
      
    • Cool the vessel to

      
        using an ice/salt bath or cryostat.
      
    • Note: Reversing addition (adding solid to liquid) is preferred here to maintain a liquid heel, though standard protocols often add liquid to solid. We recommend adding solid sulfinate to liquid

      
        in portions to manage gas evolution [1].
      
  • Controlled Addition (The Critical Step):

    • Add Sodium p-toluenesulfinate in small portions over 20–30 minutes.

    • Monitor: Watch the internal temperature. If

      
      , stop addition.
      
    • Observe: Vigorous evolution of

      
       and 
      
      
      
      will occur.[2] Ensure the scrubber is bubbling steadily, not violently.
  • Aging:

    • Allow the mixture to warm to room temperature over 2 hours. The slurry will change texture as

      
       precipitates and the sulfinate is consumed.
      
  • Isolation:

    • Filter off the inorganic salts (

      
      ) under inert atmosphere if possible.
      
    • Concentration: Remove excess

      
       via rotary evaporation under reduced pressure (bath 
      
      
      
      ).
    • Purification: Distill the residue under high vacuum (

      
      ). Product boils approx. 
      
      
      
      at this pressure. Do not overheat the pot.

Visualization & Logic

Figure 1: Process Control Logic for Exotherm Management

This diagram illustrates the feedback loop required between the temperature sensors and the dosing automation to prevent thermal runaway.

ExothermControl Start Start Dosing SOCl2 MeasureTemp Measure Internal Temp (Ti) Start->MeasureTemp Decision Is Ti > Setpoint (5°C)? MeasureTemp->Decision StopDosing STOP DOSING Increase Cooling Decision->StopDosing Yes CheckGas Check Off-Gas Rate Decision->CheckGas No StopDosing->MeasureTemp Wait 5 min Continue Continue Dosing (Slow Rate) Continue->MeasureTemp GasSpike Is Gas Flow Violent? CheckGas->GasSpike GasSpike->Continue No Pause PAUSE Allow Degassing GasSpike->Pause Yes Pause->CheckGas Wait

Caption: Feedback logic for semi-batch dosing. Temperature and gas flow triggers automatically pause addition.

Figure 2: Decomposition Pathways of Sulfinyl Chlorides

Understanding the thermal instability is crucial for isolation.

Decomposition Sulfinyl Sulfinyl Chloride (R-SO-Cl) Heat Heat / Moisture Sulfinyl->Heat >50°C or H2O Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Heat->Sulfonyl Disproportionation Thiosulfonate Thiosulfonate (R-SO2-S-R) Heat->Thiosulfonate HCl HCl / SO2 Gas Heat->HCl Hydrolysis

Caption: Thermal disproportionation pathways. Overheating leads to stable sulfonyl chlorides and impurities.

References

  • Kurzer, F. (1963). p-Toluenesulfinyl Chloride . Organic Syntheses, Coll.[3] Vol. 4, p.937. Link

  • Douglass, I. B., & Norton, R. V. (1973). Methanesulfinyl Chloride .[1][3][4][5] Organic Syntheses, Coll.[3] Vol. 5, p.709. Link

  • Cheng, B., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy . Journal of Chemical Physics. (Contextualizing the stability of the ClSO radical vs bulk liquid). Link

  • National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 24386, Thionyl chloride . Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of Butane-1-Sulfinyl Chloride and Butane-1-Sulfonyl Chloride

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reactive intermediates is paramount. Among these, organosulfur compounds such as sulfinyl an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reactive intermediates is paramount. Among these, organosulfur compounds such as sulfinyl and sulfonyl chlorides are valuable building blocks. However, distinguishing between these two oxidation states is crucial for reaction monitoring and ensuring the desired chemical transformations. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of butane-1-sulfinyl chloride and butane-1-sulfonyl chloride, supported by experimental data and theoretical principles.

The Decisive Role of the Sulfur Oxidation State in NMR Spectroscopy

The chemical environment of the protons and carbons in an alkyl chain is significantly influenced by the electronegativity of the attached functional group. In the context of this guide, the key difference between butane-1-sulfinyl chloride (-S(O)Cl) and butane-1-sulfonyl chloride (-SO₂Cl) lies in the oxidation state of the sulfur atom and, consequently, the group's overall electron-withdrawing capacity.

The sulfonyl group (-SO₂Cl) is one of the most strongly electron-withdrawing groups in organic chemistry. This is due to the presence of two highly electronegative oxygen atoms double-bonded to the sulfur atom, in addition to the electronegative chlorine atom. This potent inductive effect leads to a significant deshielding of the adjacent methylene protons (α-protons) and carbon (α-carbon).

In contrast, the sulfinyl group (-S(O)Cl) possesses only one double-bonded oxygen atom. While still electron-withdrawing, its effect is less pronounced than that of the sulfonyl group. This fundamental electronic difference forms the basis for their distinct NMR spectral signatures.

¹H and ¹³C NMR Spectral Comparison: A Quantitative Look

The most telling distinctions in the NMR spectra of butane-1-sulfinyl chloride and butane-1-sulfonyl chloride are observed in the chemical shifts of the α- and β-protons and carbons. The greater electron-withdrawing nature of the sulfonyl group results in a more pronounced downfield shift for the adjacent nuclei compared to the sulfinyl group.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Butane-1-sulfonyl chloride α-CH₂~3.68[1]~60-65
β-CH₂~2.0-2.2~25-30
γ-CH₂~1.5-1.7~20-25
δ-CH₃~0.9-1.1~13-15
Butane-1-sulfinyl chloride (Predicted) α-CH₂~3.2-3.4~50-55
β-CH₂~1.8-2.0~22-27
γ-CH₂~1.4-1.6~18-23
δ-CH₃~0.9-1.1~13-15

Note: The chemical shifts for butane-1-sulfonyl chloride are based on experimental data, while those for butane-1-sulfinyl chloride are predicted based on the known electronic effects of the sulfinyl chloride group.

As the data illustrates, the α-protons of butane-1-sulfonyl chloride are significantly deshielded, appearing at approximately 3.68 ppm.[1] In contrast, the α-protons of butane-1-sulfinyl chloride are anticipated to resonate further upfield, in the range of 3.2-3.4 ppm, due to the lesser electron-withdrawing character of the sulfinyl group. A similar trend is expected for the ¹³C NMR spectra, with the α-carbon of the sulfonyl chloride experiencing a greater downfield shift.

Experimental Protocols

Synthesis of Butane-1-sulfonyl Chloride

A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.

cluster_synthesis Synthesis of Butane-1-sulfonyl Chloride butanethiol Butane-1-thiol reaction Oxidative Chlorination butanethiol->reaction chlorine Chlorine (Cl₂) chlorine->reaction water Water (H₂O) water->reaction hcl Hydrochloric Acid (HCl) product Butane-1-sulfonyl Chloride reaction->hcl Byproduct reaction->product

Figure 1: Synthetic pathway for butane-1-sulfonyl chloride.

Step-by-step methodology:

  • In a well-ventilated fume hood, a solution of butane-1-thiol in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • The solution is cooled in an ice bath.

  • A stream of chlorine gas is bubbled through the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with water to remove hydrochloric acid, followed by a wash with a dilute solution of sodium bisulfite to quench any excess chlorine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude butane-1-sulfonyl chloride, which can be further purified by vacuum distillation.

Synthesis of Butane-1-sulfinyl Chloride

The synthesis of sulfinyl chlorides can be achieved by the controlled oxidation of disulfides.

cluster_synthesis Synthesis of Butane-1-sulfinyl Chloride disulfide Di-n-butyl disulfide reaction Controlled Oxidation disulfide->reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->reaction chlorine Chlorine (Cl₂) chlorine->reaction product Butane-1-sulfinyl Chloride reaction->product

Figure 2: Synthetic pathway for butane-1-sulfinyl chloride.

Step-by-step methodology:

  • Di-n-butyl disulfide is treated with hydrogen peroxide followed by chlorine gas.[2]

  • The reaction conditions must be carefully controlled to avoid over-oxidation to the sulfonyl chloride.

  • Purification is typically achieved through vacuum distillation, though care must be taken as sulfinyl chlorides can be thermally unstable.

NMR Sample Preparation and Data Acquisition

Given the reactivity and moisture sensitivity of both sulfinyl and sulfonyl chlorides, proper sample handling is crucial for obtaining high-quality NMR spectra.

cluster_workflow NMR Sample Preparation and Acquisition Workflow start Start sample_prep Weigh 5-10 mg of sample in a dry NMR tube start->sample_prep add_solvent Add ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃) sample_prep->add_solvent dissolve Cap and gently agitate to dissolve add_solvent->dissolve acquire_1h Acquire ¹H NMR spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c process Process and analyze data acquire_13c->process end End process->end

Figure 3: Workflow for NMR analysis of reactive compounds.

Key Considerations:

  • Solvent Selection: Anhydrous deuterated solvents are essential to prevent hydrolysis of the acid chlorides. Deuterated chloroform (CDCl₃) is a common choice.[1]

  • Inert Atmosphere: For highly sensitive samples, preparation in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard should be used.

  • Instrument Parameters: Standard pulse programs for ¹H and ¹³C NMR are generally sufficient. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest should be employed.

Conclusion

The differentiation between butane-1-sulfinyl chloride and butane-1-sulfonyl chloride via NMR spectroscopy is straightforward and relies on the disparate electron-withdrawing properties of the sulfinyl and sulfonyl groups. The more powerful deshielding effect of the sulfonyl group results in a characteristic downfield shift of the α-protons and α-carbon relative to the corresponding nuclei in the sulfinyl chloride. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these important synthetic intermediates.

References

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Back, T. G., et al. (2000). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. The Journal of Organic Chemistry, 65(23), 7794–7800. [Link]

  • Britannica. Organosulfur compound. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Organic Chemistry Portal. Synthesis of sulfonyl chloride by oxidation. [Link]

  • ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... [Link]

  • ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]

  • Woolf, A. A. (1983). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 24(11), 1149-1152.
  • Young, R. J., & Zard, S. Z. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5240. [Link]

Sources

Comparative

Spectral Distinction of Sulfur-Oxygen Motifs: Sulfinyl vs. Sulfonyl

The distinction between sulfinyl (sulfoxide, R–S(=O)–R') and sulfonyl (sulfone, R–S(=O)₂–R') groups is a critical checkpoint in structural elucidation, particularly in metabolic stability studies where sulfides oxidize t...

Author: BenchChem Technical Support Team. Date: February 2026

The distinction between sulfinyl (sulfoxide, R–S(=O)–R') and sulfonyl (sulfone, R–S(=O)₂–R') groups is a critical checkpoint in structural elucidation, particularly in metabolic stability studies where sulfides oxidize to sulfoxides and subsequently to sulfones.

This guide provides a definitive, experimentally grounded approach to distinguishing these moieties using Infrared (IR) Spectroscopy.

[1][2][3]

Executive Summary

The primary differentiator between sulfinyl and sulfonyl groups lies in vibrational symmetry. The sulfinyl group (S=O) acts as a simple diatomic oscillator coupled to the rest of the molecule, yielding a single dominant stretching vibration. The sulfonyl group (O=S=O) , possessing


 local symmetry, undergoes mechanical coupling between the two S=O bonds, splitting the absorption into two distinct bands: Asymmetric  (higher frequency) and Symmetric  (lower frequency) stretching.

Theoretical Basis & Characteristic Frequencies[3][4][5][6][7]

The Sulfinyl Signature (S=O)

The sulfoxide bond is highly polar with significant double-bond character (


-orbital resonance).
  • Vibrational Mode: S=O[1][2][3][4] Stretching.

  • Frequency Range: 1030 – 1070 cm⁻¹ .

  • Intensity: Strong.[5][6]

  • Key Characteristic: High sensitivity to hydrogen bonding. In the presence of H-bond donors (or in solid state), the frequency shifts significantly lower (Red Shift) due to the weakening of the S=O force constant.

The Sulfonyl Signature (O=S=O)

The sulfone group exhibits coupled vibrations.

  • Vibrational Modes:

    • Asymmetric Stretch (

      
      ): 1300 – 1350 cm⁻¹ .
      
    • Symmetric Stretch (

      
      ): 1140 – 1160 cm⁻¹ .
      
  • Intensity: Both bands are strong and sharp.[6]

  • Key Characteristic: The presence of the high-frequency band (~1325 cm⁻¹) is the "smoking gun" for sulfones, as sulfoxides rarely absorb in this region.

Comparative Data Table
FeatureSulfinyl (Sulfoxide) Sulfonyl (Sulfone)
Structure R–S(=O)–R'R–S(=O)₂–R'
Primary Bands 1 Band (Strong)2 Bands (Strong)
Frequency 1 1030 – 1070 cm⁻¹ (Stretch)1300 – 1350 cm⁻¹ (Asymmetric)
Frequency 2 N/A1140 – 1160 cm⁻¹ (Symmetric)
H-Bond Sensitivity High (Shift >10-20 cm⁻¹)Low (Minimal shift)
Diagnostic Marker Absence of ~1325 cm⁻¹ peakPresence of ~1325 cm⁻¹ peak

Decision Logic & Workflow

The following decision tree illustrates the logical flow for assigning a spectrum containing a sulfur-oxygen motif.

SO_Identification Start Unknown Sulfur-Oxygen Compound IR Spectrum Analysis Check1300 Check 1300-1350 cm⁻¹ Region Start->Check1300 BandPresent Strong Band Present? Check1300->BandPresent Check1150 Check 1140-1160 cm⁻¹ Region BandPresent->Check1150 Yes Check1050 Check 1030-1070 cm⁻¹ Region BandPresent->Check1050 No DoubletConfirm Band Present? (Confirming Doublet) Check1150->DoubletConfirm Sulfone CONCLUSION: Sulfonyl Group (O=S=O) (Sulfone/Sulfonamide) DoubletConfirm->Sulfone Yes Uncertain Re-evaluate / Other Functional Group DoubletConfirm->Uncertain No SingleBand Strong Single Band Present? Check1050->SingleBand H_Bond_Test Perform Solvent Shift Experiment (CCl₄ vs. CHCl₃/Solid) SingleBand->H_Bond_Test Yes SingleBand->Uncertain No ShiftObserved Frequency Shift Observed? H_Bond_Test->ShiftObserved Sulfoxide CONCLUSION: Sulfinyl Group (S=O) (Sulfoxide) ShiftObserved->Sulfoxide Yes (Significant Shift) ShiftObserved->Uncertain No (Rigid/Steric Hindrance)

Figure 1: Decision tree for distinguishing Sulfinyl vs. Sulfonyl groups based on IR peak topology.

Experimental Protocols

To ensure high confidence in your assignment, particularly for sulfoxides which can overlap with C-O stretches (ethers/alcohols), use the Solvent Shift Method .

Protocol A: Standard Identification (Solid State)

Objective: Rapid identification of the O=S=O doublet.

  • Preparation: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the neat solid.

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

  • Analysis:

    • Look for the Asymmetric Stretch at ~1325 cm⁻¹.[7] This is the most distinct feature as it lies in a region often clear of other strong interference (unlike the 1000-1100 region).

    • Confirm with the Symmetric Stretch at ~1150 cm⁻¹.[7]

Protocol B: The Solvent Shift Validation (For Sulfoxides)

Objective: Confirm S=O character by exploiting its H-bond acceptor capability. Mechanism: The S=O bond is a strong H-bond acceptor. In a non-polar solvent (CCl₄ or Hexane), the bond is "stiff" (higher frequency). In a proton-donating solvent (CHCl₃) or solid state (crystal packing), H-bonding weakens the S=O bond, lowering the frequency.

  • Step 1 (Reference): Dissolve the sample in a non-polar solvent (e.g., CCl₄ or dilute in Hexane if soluble). Record the peak position (

    
    ).
    
  • Step 2 (Shift): Dissolve the sample in a proton-donating solvent (e.g., CHCl₃ or dilute solution with added phenol). Record the peak position (

    
    ).
    
  • Calculation:

    
    .
    
  • Interpretation:

    • Sulfoxides: Expect a

      
       of 15–20 cm⁻¹  (Red Shift).
      
    • Sulfones: Expect negligible shift (

      
       cm⁻¹).
      
    • Ethers (C-O): Minimal shift compared to S=O.

Case Study: Metabolic Oxidation Monitoring

In drug discovery, monitoring the oxidation of a sulfide drug candidate (e.g., a thioether linker) is common.

  • Starting Material (Sulfide): Shows weak C-S stretches (600-800 cm⁻¹), often obscured. No strong bands in 1000-1400 cm⁻¹ region attributable to S-O.

  • Metabolite 1 (Sulfoxide): Appearance of a single strong band at ~1050 cm⁻¹.

    • Verification: If the metabolite is isolated and run in CHCl₃, the band shifts lower compared to CCl₄.

  • Metabolite 2 (Sulfone): The 1050 cm⁻¹ band disappears/diminishes. Two new bands appear at ~1325 cm⁻¹ and ~1150 cm⁻¹ .

References

  • Michigan State University (MSU) Chemistry. Infrared Spectroscopy - Characteristic Absorptions. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health (NIH) / PubMed. Empirical S=O Stretch Vibrational Frequency Map. (Discusses S=O sensitivity to environment). [Link]3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for specific frequency ranges).

Sources

Validation

Comparative Guide: TLC Strategies for Labile Sulfinyl Chloride Intermediates

Introduction: The "Ghost Spot" Phenomenon Sulfinyl chlorides ( ) present a unique challenge in thin-layer chromatography (TLC). Unlike their sulfonyl chloride counterparts ( ), sulfinyl chlorides are exceptionally moistu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Spot" Phenomenon

Sulfinyl chlorides (


) present a unique challenge in thin-layer chromatography (TLC). Unlike their sulfonyl chloride counterparts (

), sulfinyl chlorides are exceptionally moisture-sensitive and thermally unstable.

The Core Problem: Silica gel is not an inert surface; it is an "acidic ocean" of surface hydroxyls (


) and adsorbed water. When a sulfinyl chloride is spotted directly onto a plate, two degradation pathways immediately compete with the chromatography:
  • Hydrolysis: Rapid conversion to sulfinic acid (

    
    ).
    
  • Disproportionation: Thermal decomposition into thiosulfonates and sulfonic acids upon heating (often required for visualization).

Consequently, a direct TLC spot often visualizes the decomposition product, not the intact intermediate. This guide compares the industry-standard "Mini-Workup" (Derivatization) against direct visualization methods, providing the evidence-based protocols necessary for reliable decision-making.

Comparative Analysis of Methods

The following table summarizes the reliability of detection methods for sulfinyl chlorides.

FeatureMethod A: In-Situ Derivatization (Recommended)Method B: Palladium Chloride Stain Method C: Direct UV/Iodine
Principle Chemical conversion to stable sulfinamide before spotting.Specific coordination of Pd(II) to Sulfur.Physical adsorption or UV absorption.
Analyte Detected Stable Sulfinamide (

)
Sulfur moiety (often hydrolyzed).[1][2]Conjugated system (often hydrolyzed).
Stability on Silica High Low (Hydrolysis occurs during elution).Low.
Sensitivity High (Tunable via amine choice).Medium.Variable.
False Negatives Rare (unless quench fails).Common (if S-Cl bond hydrolyzes).[1]Common.
Prep Time 2–3 minutes.< 1 minute.< 1 minute.
Verdict Gold Standard for Purity. Good for qualitative "presence" check.Unreliable for characterization.

Method A: The "Mini-Workup" (Derivatization)

Status: Gold Standard

This method relies on the rapid reaction of the electrophilic sulfinyl chloride with a nucleophilic primary amine (typically benzylamine or morpholine) to form a stable sulfinamide. This derivative is stable on silica, runs with a distinct Rf, and is easily visualized via UV or standard stains.

Mechanistic Logic


  • Why Benzylamine? It introduces a strong UV chromophore, making even non-UV active sulfinyl chlorides visible.

  • Why 2 Equivalents? The second equivalent acts as a scavenger for the HCl generated, preventing acid-catalyzed decomposition.

Experimental Protocol
  • Prepare Quench Solution: In a 1.5 mL GC vial, mix 100 µL of Benzylamine with 500 µL of Dichloromethane (DCM) .

  • Sampling: Using a glass capillary or micropipette, withdraw ~10-20 µL of your reaction mixture.

  • The Quench: Dispense the reaction aliquot directly into the Quench Solution. Vortex or shake for 10 seconds.

  • TLC Application: Spot the quenched mixture alongside a "Co-spot" of pure Benzylamine (to identify the excess amine baseline spot).

  • Elution: Run in 30-50% EtOAc/Hexanes. The Sulfinamide derivative will typically appear as a distinct UV-active spot with an Rf of 0.3–0.6, well separated from the baseline amine salts.

Method B: Palladium Chloride ( ) Staining

Status: Qualitative Backup

If derivatization is not feasible, Palladium Chloride is the most specific stain for sulfur compounds. Unlike Iodine (which stains everything) or KMnO4 (which oxidizes everything),


 coordinates with the sulfur atom.
Mechanistic Logic

Pd(II) ions form colored coordination complexes with the sulfur lone pairs. Sulfinyl chlorides (and their hydrolysis products) typically appear as yellow to golden-brown spots on a pale background.

Experimental Protocol
  • Reagent Preparation: Dissolve 0.5 g Palladium(II) Chloride in 100 mL water containing 2-3 drops of concentrated HCl (acid stabilizes the solution).

  • Elution: Run the TLC plate (avoiding acidic mobile phases if possible to minimize on-plate hydrolysis).

  • Visualization: Dip the plate into the solution.

  • Observation: Spots appear immediately without heating.

    • Note: Heating is generally discouraged for sulfinyl chlorides as it accelerates disproportionation.

Visualization of Workflows

Figure 1: Decision Logic for Sulfinyl Chloride Analysis

This diagram outlines the logical flow for selecting the correct visualization method based on the analytical goal.

G Start Start: Analyze Sulfinyl Chloride Goal What is the Analytical Goal? Start->Goal Purity Determine Purity / Conversion Goal->Purity High Accuracy Presence Quick Check for Sulfur Goal->Presence Rough Est. Deriv Method A: Derivatization (Benzylamine Quench) Purity->Deriv Stain Method B: PdCl2 Stain (Direct Spotting) Presence->Stain Result1 Stable Sulfinamide Spot (Reliable Rf) Deriv->Result1 Result2 Yellow/Brown Spot (Risk of Hydrolysis Artifacts) Stain->Result2

Caption: Decision matrix for selecting between derivatization (quantitative reliability) and direct staining (qualitative speed).

Figure 2: The "Mini-Workup" Protocol Flow

A visual guide to the derivatization procedure to ensure reproducibility.

H Step1 Prep Vial: Benzylamine + DCM Step2 Add Rxn Aliquot (10-20 µL) Step1->Step2 Quench Step3 Vortex (10 sec) Step2->Step3 React Step4 Spot TLC (vs. Amine) Step3->Step4 Analyze

Caption: Step-by-step workflow for the Benzylamine "Mini-Workup" to stabilize sulfinyl chlorides.

References

  • Fujifilm Wako Chemicals. TLC Stains: Preparation and Applications. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates: Stains and Reagents. Retrieved from

  • National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (Demonstrates benzylamine derivatization logic). Retrieved from

  • Reach Devices. TLC Stains and Visualization Recipes (Palladium Chloride). Retrieved from

  • BenchChem. Stability issues of sulfonamides and silyl groups on silica gel. Retrieved from

Sources

Comparative

Comparative Guide: 1H NMR Characterization of Alpha-Protons in Butylsulfinyl Groups

Executive Summary The accurate characterization of the butylsulfinyl group ( ) is a frequent challenge in medicinal chemistry, particularly when distinguishing it from its metabolic precursor (sulfide) and oxidative bypr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of the butylsulfinyl group (


) is a frequent challenge in medicinal chemistry, particularly when distinguishing it from its metabolic precursor (sulfide) and oxidative byproduct (sulfone).[1]

This guide provides a technical comparison of the


-proton  NMR signatures across these three oxidation states. The core differentiator for the sulfinyl group is not merely the chemical shift (deshielding), but the diastereotopicity  of the 

-methylene protons, which arises from the chirality of the sulfinyl sulfur. This phenomenon results in complex multiplet patterns that are distinct from the triplet signals typically observed in sulfides and sulfones.[1]

The Chemical Context: Why the Shift Matters

In drug development, the butylsulfinyl moiety often serves as a "switchable" polar functional group.[1] However, its analysis is complicated by the electronic environment of the sulfur atom.

  • Electronic Effect: The sulfinyl group is strongly electron-withdrawing via induction (

    
    ) and resonance, deshielding adjacent protons.[1]
    
  • Stereochemistry: Unlike the planar carbonyl group or the tetrahedral sulfone, the sulfoxide sulfur is a stable stereogenic center (pyramidal geometry). In an achiral solvent, the two protons on the

    
    -carbon of the butyl chain (
    
    
    
    and
    
    
    ) become diastereotopic .
The Oxidation State Spectrum

The identification of the sulfinyl group relies on its position between the sulfide and sulfone oxidation states.

FeatureButylsulfenyl (Sulfide)Butylsulfinyl (Sulfoxide) Butylsulfonyl (Sulfone)
Formula



Geometry BentTrigonal Pyramidal (Chiral) Tetrahedral (Achiral*)
Electronic Electron DonorDipolar / E-Withdrawing Strong E-Withdrawing

*Note: Sulfones are achiral at the sulfur atom unless isotopically substituted, rendering


-protons enantiotopic (equivalent in achiral solvents) in simple chains.

Comparative Analysis: 1H NMR Signatures

The following data summarizes the chemical shift (


) and multiplicity changes observed in 

at 400-500 MHz.
Table 1: Chemical Shift & Multiplicity Comparison[1]
ParameterSulfide (

)
Sulfoxide (

)
Sulfone (

)

-H Shift (

)
2.4 – 2.6 ppm 2.6 – 2.9 ppm 2.9 – 3.2 ppm
Shift Effect (

)
Reference (0.[1]0)+0.2 to +0.4 ppm (Deshielded)+0.5 to +0.7 ppm (vs Sulfide)
Multiplicity Triplet (

)
Complex Multiplet (

or

)
Triplet (

)
Coupling (

)

Hz

(Geminal) +

(Vicinal)

Hz
Key Diagnostic Upfield, clean tripletABX / ABXY System Most downfield, clean triplet
Mechanistic Insight[1][2]
  • Sulfide: The sulfur atom is less electronegative than oxygen, resulting in minimal deshielding.[1] The signal appears as a standard triplet due to free rotation and equivalence of the

    
    -protons.[1]
    
  • Sulfoxide: The

    
     bond possesses a strong dipole moment.[1] The anisotropy of the 
    
    
    
    bond cone, combined with the inductive effect, shifts the
    
    
    -protons downfield. Crucially, the chiral sulfur renders the adjacent methylene protons (
    
    
    ) magnetically non-equivalent (diastereotopic). They couple to each other (geminal,
    
    
    Hz) and to the
    
    
    -protons, creating a complex "messy" signal often mistaken for an impurity.[1]
  • Sulfone: With two oxygens, the inductive effect is maximized, pushing the shift past 3.0 ppm. However, the symmetry is restored; the

    
    -protons are usually equivalent (enantiotopic), returning the signal to a cleaner triplet (assuming no other chiral centers are nearby).
    

Deep Dive: The Diastereotopic Challenge

The most common error in analyzing butylsulfinyl groups is misinterpreting the


-proton multiplet.[1]

In a standard n-butyl chain attached to a sulfoxide:


[1]
  • Non-Equivalence:

    
     and 
    
    
    
    "see" the oxygen atom differently due to the fixed chirality of the sulfur.[1]
  • Geminal Coupling:

    
     and 
    
    
    
    split each other (
    
    
    Hz).[1]
  • Vicinal Coupling: Both couple to the

    
    -methylene protons (
    
    
    
    Hz).[1]

Result: Instead of a triplet integrating to 2H, you often observe two distinct multiplets integrating to 1H each, or a broad, higher-order multiplet integrating to 2H. This is the definitive "fingerprint" of the sulfinyl group.[1]

Experimental Protocol: Differentiation Workflow

To definitively confirm the presence of a butylsulfinyl group and distinguish it from sulfides or sulfones, follow this self-validating protocol.

Step 1: Standard Acquisition ( )

Acquire a standard 1H NMR spectrum.[1]

  • Observation: Look for the region 2.6 – 2.9 ppm .[1]

  • Checkpoint: Is the signal a clean triplet?

    • Yes: Likely Sulfide (if <2.6 ppm) or Sulfone (if >3.0 ppm).[1]

    • No (Complex Multiplet): High probability of Sulfoxide.[1]

Step 2: Solvent Titration (ASIS Effect)

If the multiplet is ambiguous or overlaps with other signals, perform an Aromatic Solvent Induced Shift (ASIS) experiment.

  • Method: Evaporate the sample and redissolve in Benzene-

    
      (
    
    
    
    ).
  • Mechanism: Benzene molecules preferentially solvate the electron-deficient sulfur atom of the sulfoxide dipole (

    
    ), positioning the 
    
    
    
    -protons in the shielding cone of the benzene ring.
  • Result: Sulfoxide

    
    -protons typically experience a significant upfield shift  (shielding) in 
    
    
    
    compared to
    
    
    .[1] Sulfones and sulfides show much smaller solvent-dependent shifts.[1]
Step 3: Chemical Oxidation (The "Shift Check")

If synthetic confirmation is required:

  • Take an NMR of the starting material (Sulfide).[1][2]

  • Add 1.0 eq of oxidant (e.g., mCPBA or

    
    ) in an NMR tube (if compatible) or perform a micro-scale reaction.[1]
    
  • Validation: The appearance of the diastereotopic multiplet at ~2.7 ppm confirms the Sulfoxide.[1] Further oxidation will collapse this multiplet into a downfield triplet (~3.1 ppm) for the Sulfone.[1]

Visualization of Logic and Workflow[1]

The following diagrams illustrate the chemical shift progression and the decision logic for identifying the group.

Diagram 1: Oxidation State & Chemical Shift Trend[1]

G Figure 1: NMR Shift and Multiplicity Progression upon Oxidation Sulfide Sulfide (-S-) Alpha-H: ~2.5 ppm Signal: Triplet Sulfoxide Sulfoxide (-SO-) Alpha-H: ~2.7 ppm Signal: Complex Multiplet (Diastereotopic) Sulfide->Sulfoxide Oxidation (+O) Deshielding + Chirality Sulfone Sulfone (-SO2-) Alpha-H: ~3.1 ppm Signal: Triplet Sulfoxide->Sulfone Oxidation (+O) Further Deshielding Symmetry Restored

Caption: Progression of chemical shift and signal multiplicity as the sulfur atom is oxidized.

Diagram 2: Identification Decision Tree

DecisionTree Figure 2: Protocol for Differentiating Butylsulfinyl Groups Start Unknown Sulfur Species (1H NMR in CDCl3) CheckShift Check Alpha-Proton Region (2.4 - 3.2 ppm) Start->CheckShift Split Analyze Multiplicity CheckShift->Split Triplet Clean Triplet Split->Triplet Multiplet Complex Multiplet / ABX Split->Multiplet ShiftCheck Check ppm Value Triplet->ShiftCheck Sulfoxide Sulfoxide (-SO-) (2.6 - 2.9 ppm) Confirmed by Diastereotopicity Multiplet->Sulfoxide Primary Indicator ASIS Ambiguous? Perform ASIS (Benzene-d6) Multiplet->ASIS If Overlapping Sulfide Sulfide (-S-) (~2.5 ppm) ShiftCheck->Sulfide < 2.6 ppm Sulfone Sulfone (-SO2-) (> 3.0 ppm) ShiftCheck->Sulfone > 3.0 ppm ASIS->Sulfoxide Significant Upfield Shift

Caption: Decision tree for identifying sulfur oxidation states based on shift and multiplicity.

References

  • Oregon State University. "1H NMR Chemical Shifts." Chemistry Department Online Resources. Accessed October 2023.[1][3][4][5] [Link]

  • Fawcett, A. H., et al. "1H chemical shifts in NMR.[1] Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond." Magnetic Resonance in Chemistry, vol. 46, no. 11, 2008. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons.[1] (Standard Text for Diastereotopicity and ASIS effects).

  • Reich, H. J. "WinPLT NMR Coupling."[1] University of Wisconsin-Madison Chemistry.[1] (Resource for ABX patterns in sulfoxides). [Link][1]

  • AIST. "Spectral Database for Organic Compounds (SDBS)."[1][6] National Institute of Advanced Industrial Science and Technology. [Link][1]

Sources

Validation

reference spectra for butane-1-sulfinyl chloride derivatives

Publish Comparison Guide: Reference Spectra for Butane-1-sulfinyl Chloride Derivatives Executive Summary & Technical Context In the synthesis of sulfonamide pharmacophores and chiral amines, butane-1-sulfinyl chloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Spectra for Butane-1-sulfinyl Chloride Derivatives

Executive Summary & Technical Context

In the synthesis of sulfonamide pharmacophores and chiral amines, butane-1-sulfinyl chloride (


-BuS(O)Cl)  serves as a highly reactive electrophilic intermediate. Unlike its sterically bulky analog, tert-butanesulfinyl chloride  (Ellman’s Reagent precursor), the 

-butyl variant lacks steric protection, making it prone to rapid oxidation to butane-1-sulfonyl chloride (

-BuSO

Cl)
or hydrolysis.

This guide provides a definitive spectral comparison to distinguish the desired sulfinyl chloride species and its stable derivatives (sulfinamides) from the ubiquitous sulfonyl chloride impurity.[1] Accurate identification relies on detecting the distinct shift in the S=O stretching frequency (IR) and the shielding of


-protons (

H NMR).

Comparative Spectral Analysis

The core challenge in working with


-butanesulfinyl chloride is distinguishing it from its oxidation product, butane-1-sulfonyl chloride. The following data establishes the reference baselines.
A. Infrared Spectroscopy (IR): The S=O[1][2][3] Signature

The oxidation state of sulfur significantly alters the bond order and force constant of the oxygen bond. This is the most reliable rapid-check method.

CompoundFormulaS=O Stretch (

, cm

)
Notes

-Butanesulfinyl Chloride

1145 – 1160 Strong band.[2][3] Lower frequency due to S(IV) character.

-Butanesulfonyl Chloride

1365 – 1375 (asym)1165 – 1180 (sym)Distinct doublet of bands.[1] The high-energy band (~1370) confirms oxidation.

-Butanesulfinamide

1030 – 1070 Shifted lower due to hydrogen bonding and amide resonance.[1]

Diagnostic Rule: If your crude reaction mixture shows a strong band above 1350 cm


, significant oxidation to the sulfonyl chloride has occurred.[1]
B. H NMR Spectroscopy: -Proton Environment

The electron-withdrawing nature of the sulfur group desheilds the adjacent methylene protons (


-CH

). The sulfonyl group (S(VI)) is more electron-withdrawing than the sulfinyl group (S(IV)).
Compound

-CH

Shift (

, ppm)
MultiplicityCoupling (

)

-Butanesulfinyl Chloride
3.05 – 3.25 Multiplet (dt)Diastereotopic influence is weak but observable in chiral solvents.

-Butanesulfonyl Chloride
3.65 – 3.75 TripletDistinct downfield shift due to higher oxidation state.[1]

-Butanesulfinyl Chloride
1.31 SingletReference standard (Ellman's).[1] Note the massive shift difference due to structure.[1]
C. Mass Spectrometry (MS)
  • 
    -Butanesulfinyl Chloride (
    
    
    
    140.6):
    Unstable under EI/ESI.[1] Often observed as the hydrolyzed acid or dimer.[1]
  • 
    -Butanesulfonyl Chloride (
    
    
    
    156.6):
    • m/z 99:

      
       (Characteristic fragment).[1]
      
    • m/z 57:

      
       (Butyl chain base peak).[1]
      
    • m/z 156/158: Molecular ion (

      
       / 
      
      
      
      ) visible in soft ionization (CI).[1]

Experimental Protocol: Synthesis & Trapping

Since


-butanesulfinyl chloride is unstable, we recommend a "Trap and Map" protocol for validation. This involves generating the chloride in situ and immediately converting it to a stable sulfinamide derivative for characterization.[1]
Workflow Diagram (DOT Visualization)

G cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Nucleophilic Trapping Thiol n-Butanethiol (Starting Material) SulfinylCl n-Butanesulfinyl Chloride (Unstable Intermediate) Thiol->SulfinylCl SO2Cl2 or NCS/HCl -10°C, DCM Sulfinamide N-Benzyl-n-butanesulfinamide (Stable Derivative) SulfinylCl->Sulfinamide Et3N, 0°C Sulfonyl n-Butanesulfonyl Chloride (Oxidation Impurity) SulfinylCl->Sulfonyl O2 / Time (Degradation) Amine Benzylamine (Trapping Agent)

Caption: Figure 1.[1][4] "Trap and Map" workflow for stabilizing and identifying n-butanesulfinyl chloride species.

Step-by-Step Protocol
  • Reagents:

    • 
      -Butanethiol (1.0 equiv)
      
    • Sulfuryl chloride (

      
      ) (1.0 equiv) OR N-Chlorosuccinimide (NCS) / HCl.[1]
      
    • Acetic anhydride (1.0 equiv) - Optional scavenger.[1]

    • Dichloromethane (DCM), anhydrous.[1]

  • Generation (The Sulfinyl Chloride):

    • Cool a solution of

      
      -butanethiol in DCM to -10°C under Argon.
      
    • Add

      
       dropwise.[1] Critical:  Maintain temperature below 0°C to prevent over-oxidation to sulfonyl chloride.
      
    • Checkpoint: Take an aliquot for IR.[1] Look for peak at 1150 cm

      
       . If 1370 cm
      
      
      
      appears, lower temperature or reduce oxidant stoichiometry.
  • Trapping (The Derivative):

    • Cannulate the cold sulfinyl chloride solution into a pre-cooled mixture of Benzylamine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM.[1]

    • Warm to room temperature.[1][4]

    • Wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Validation:

    • Analyze the resulting N-benzyl-n-butanesulfinamide .

    • Target NMR:

      
       2.8-3.0 ppm (m, 2H, 
      
      
      
      -CH
      
      
      -S),
      
      
      4.2 ppm (d, 2H, N-CH
      
      
      -Ph).
    • Target IR: 1045 cm

      
       (S=O).[1]
      

Comparative Stability Data

The following table highlights why


-butyl is the industry standard and how 

-butyl compares in reactivity.
Feature

-Butyl Derivative

-Butyl Derivative (Ellman)
Implications
Steric Bulk LowHigh

-Butyl is more susceptible to nucleophilic attack and hydrolysis.
Chiral Utility Racemic (usually)Enantiopure

-Butyl is used for structure-activity relationship (SAR) studies, not chiral induction.
Oxidation Potential HighModerate

-Butyl requires strictly oxygen-free handling.

References

  • Comparison of Sulfinyl vs.

    • Moser, A. (2008).[1][5] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[3] Link

  • Synthesis of Sulfinyl Chlorides

    • Drabowicz, J., & Kielbasinski, P. (2008).[1] Synthesis of Sulfinyl Chlorides. Science of Synthesis, 39, 195. Link[1]

  • Ellman's Reagent (t-Butanesulfinyl)

    • Ellman, J. A., et al. (2000).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Link[1]

  • NMR Shifts of Alkyl Derivatives

    • Reich, H. J. (2023).[1] 1H NMR Chemical Shifts. University of Wisconsin-Madison.[6] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Butane-1-sulfonyl Chloride

This guide provides a detailed protocol for the safe handling and disposal of butane-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates meticulous procedures to mitigate risks to personnel a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of butane-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates meticulous procedures to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these safety measures. This document is intended to be a comprehensive resource, promoting a culture of safety and operational excellence within the laboratory.

Core Principles of Butane-1-sulfonyl Chloride Management

Butane-1-sulfonyl chloride (CAS No: 2386-60-9) is a corrosive, moisture-sensitive liquid that reacts exothermically with water and nucleophiles.[1][2] The primary hazard associated with its disposal stems from this reactivity. Uncontrolled quenching can lead to the rapid evolution of heat and corrosive hydrogen chloride (HCl) gas.[2][3] Therefore, the cornerstone of safe disposal is the controlled neutralization of its reactivity before it enters the waste stream.

The fundamental reaction governing its decomposition in the presence of water is hydrolysis, which yields butanesulfonic acid and hydrochloric acid.[2]

C4H9SO2Cl + 2H2O → C4H9SO3H + HCl + H2O

Our disposal strategy will focus on performing this reaction under controlled, basic conditions to neutralize the acidic byproducts as they are formed.

Hazard Profile

A thorough understanding of the hazards is paramount. Butane-1-sulfonyl chloride presents multiple risks that dictate the required safety precautions.

Hazard TypeDescriptionCitations
Corrosivity Causes severe skin burns and eye damage upon contact.[2][4]
Toxicity Harmful if swallowed and may be fatal if inhaled. Can cause respiratory irritation.[2][4]
Reactivity Moisture-sensitive and water-reactive, decomposing to release toxic and corrosive gases.[1][2][3] Incompatible with strong oxidizing agents and strong bases.[3][1][2][3]
Flammability Combustible liquid with a flash point of 79-80°C (175°F).[1][1]
Other Lachrymator (tear-inducing).[2][3][2][3]
Essential Personal Protective Equipment (PPE)

Given the significant hazards, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of nitrile gloves may be acceptable for brief handling but is not recommended for disposal procedures.Protects against severe skin burns and absorption.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and irritating vapors.[5]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.Prevents bodily contact with the chemical.
Respiratory A NIOSH-approved respirator with an acid gas cartridge may be necessary if there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (not recommended).[6]Protects against inhalation of corrosive and toxic vapors.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of both residual amounts and bulk quantities of butane-1-sulfonyl chloride. The logical flow is designed to ensure that all safety considerations are addressed before proceeding to the next step.

DisposalWorkflow Butane-1-sulfonyl Chloride Disposal Workflow cluster_prep Preparation Phase cluster_quenching Neutralization Phase cluster_verification Verification & Final Disposal prep 1. Don PPE Work in Fume Hood materials 2. Prepare Materials: - Stirred, ice-cooled beaker of 5-10% NaOH(aq) - pH paper - Waste container prep->materials add_slowly 3. Slowly add Butane-1-sulfonyl Chloride to NaOH solution (dropwise or via cannula) materials->add_slowly monitor 4. Monitor Reaction: - Control temperature - Observe for gas evolution add_slowly->monitor stir 5. Stir for several hours (or overnight) at room temp monitor->stir check_ph 6. Check pH (Target: 6-8) stir->check_ph adjust_ph 7. Adjust pH if necessary (with acid or base) check_ph->adjust_ph pH not neutral dispose 8. Dispose of neutralized aqueous waste according to institutional guidelines check_ph->dispose pH is neutral start Start Disposal start->prep

Sources

Handling

Technical Guide: PPE and Handling Protocols for Butane-1-sulfinyl Chloride

Executive Summary & Core Directive Butane-1-sulfinyl chloride (CAS: 4140-54-9) is a highly reactive electrophile and lachrymator. Unlike stable alkyl halides, this compound possesses a metastable S-Cl bond susceptible to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Butane-1-sulfinyl chloride (CAS: 4140-54-9) is a highly reactive electrophile and lachrymator. Unlike stable alkyl halides, this compound possesses a metastable S-Cl bond susceptible to rapid, exothermic hydrolysis.

The primary safety objective is preventing moisture intrusion. Contact with mucosal membranes (eyes, respiratory tract) or ambient humidity triggers the immediate release of hydrogen chloride (HCl) gas and sulfur dioxide (SO₂), resulting in severe chemical burns and pulmonary edema.

Immediate Action Required:

  • Engineering Control: All transfers must occur within a certified chemical fume hood.

  • Skin Protection: Standard exam-grade nitrile gloves provide only splash protection (<5 mins). Double-gloving or laminated barrier gloves are required for direct handling.

  • Inhalation: If fume hood containment is breached, a full-face respirator with Acid Gas (AG) cartridges is mandatory.

Hazard Mechanism: The "Why" Behind the Protocol

To understand the PPE requirements, one must understand the degradation chemistry. Upon contact with water (even atmospheric humidity or skin moisture), butane-1-sulfinyl chloride undergoes violent hydrolysis:



  • The S-Cl Bond: This bond is weaker and more polarizable than C-Cl bonds, making it hyper-reactive to nucleophiles (water, amines, alcohols).

  • The Consequence: The release of HCl is not just a liquid burn hazard; it creates an immediate inhalation hazard (Acid Mist) and an eye damage hazard (Corneal Opacity) even without direct liquid splash.

Personal Protective Equipment (PPE) Matrix

The following matrix synthesizes permeation data for chlorinated sulfur compounds. Note that "Breakthrough Time" refers to the time until the chemical is detected inside the glove at the molecular level.

Table 1: PPE Specifications
Protection ZoneRecommended EquipmentMaterial SpecificationPerformance Rationale
Respiratory Primary: Fume HoodSecondary: Full-Face RespiratorClass B or Acid Gas (AG) Cartridge (Yellow/Olive band)Prevents inhalation of HCl/SO₂ vapors. Half-mask respirators leave eyes exposed to lachrymatory effects.
Hand (Splash) Double-Glove SystemInner: 4 mil NitrileOuter: 8 mil Nitrile (Extended Cuff)Provides ~10-15 mins protection. Outer glove is sacrificial; remove immediately upon contamination.
Hand (Immersion) Laminated FilmSilver Shield® / 4H® / Barrier® (EVOH/PE Laminate)>480 mins breakthrough. Essential for spill cleanup or equipment maintenance.
Eye/Face Chemical Goggles + Face ShieldPolycarbonate (ANSI Z87.1+)Goggles seal against vapors; Face shield protects neck/skin from exothermic splashes.
Body Chemical-Resistant ApronNeoprene or Butyl RubberStandard cotton lab coats absorb acid, holding it against the skin.

Operational Protocol: Handling & Quenching

A. Transfer Techniques[1]
  • Glassware Prep: All glassware must be oven-dried (

    
    ) and purged with inert gas (
    
    
    
    or Ar). Moisture residues will cause immediate clouding and HCl evolution.
  • Cannula Transfer: For volumes

    
    , use positive pressure cannula transfer to avoid exposing the liquid to air.
    
  • Syringe Usage: Use glass syringes with Teflon-tipped plungers. Standard rubber plungers may swell or degrade upon prolonged contact.

B. Controlled Quenching (Disposal)

Never dispose of active sulfinyl chloride directly into aqueous waste streams. It may cause an "eruption" in the waste container.

Step-by-Step Quenching Procedure:

  • Dilution: Dilute the residual chloride in a non-reactive organic solvent (e.g., Dichloromethane or Toluene).

  • Cryogenic Control: Cool a flask of 10% Sodium Carbonate (

    
    ) or Bicarbonate solution to 
    
    
    
    (Ice bath).
  • Addition: Dropwise add the sulfinyl chloride solution to the basic water.

    • Observation: Watch for effervescence (

      
       release) and temperature spikes.
      
  • Confirmation: Check pH. If acidic, add more base until pH 8-9 is maintained.

  • Disposal: Separate the organic layer (if applicable) and dispose of the aqueous layer as Basic Aqueous Waste .

Visualizations

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate hand and respiratory protection based on exposure risk.

PPE_Logic Start Start: Handling Butane-1-sulfinyl Chloride Environment Is work inside a Fume Hood? Start->Environment Resp_Action STOP. Require Full-Face Respirator (AG Cartridge) Environment->Resp_Action No Contact_Type Contact Potential? Environment->Contact_Type Yes Splash Incidental Splash Risk Contact_Type->Splash Immersion Spill Cleanup / Immersion Contact_Type->Immersion Glove_Splash Double Nitrile (Change <10 mins) Splash->Glove_Splash Glove_Immersion Silver Shield / Laminate (>480 mins) Immersion->Glove_Immersion

Diagram 2: Quenching & Disposal Workflow

Caption: Safe neutralization pathway to prevent exothermic runaway during disposal.

Quench_Flow Waste Reaction Waste (R-SO-Cl) Dilution Dilute in DCM/Toluene Waste->Dilution Addition Dropwise Addition (Control Exotherm) Dilution->Addition Prep_Base Prepare Ice-Cold 10% Na2CO3 Prep_Base->Addition Check Check pH Addition->Check Adjust Add more Base Check->Adjust pH < 7 Final Dispose: Basic Aq. Waste Check->Final pH > 8 Adjust->Check

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75430, 1-Butanesulfonyl chloride. Retrieved from [Link]

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